Product packaging for 23-EPI-26-Deoxyactein(Cat. No.:CAS No. 501938-01-8)

23-EPI-26-Deoxyactein

Número de catálogo: B1259016
Número CAS: 501938-01-8
Peso molecular: 660.8 g/mol
Clave InChI: GCMGJWLOGKSUGX-WUHYQCRDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

23-epi-26-deoxyactein is a triterpenoid. It has a role as a metabolite.
This compound has been reported in Actaea racemosa with data available.
This compound was previously designated as "27-deoxyactein";  from the roots/rhizomes of Cimicifuga racemosa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56O10 B1259016 23-EPI-26-Deoxyactein CAS No. 501938-01-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGJWLOGKSUGX-WUHYQCRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033388
Record name 23-epi-26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501938-01-8
Record name 23-epi-26-Deoxyactein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501938018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-epi-26-Deoxyactein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23-EPI-26-DEOXYACTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A97XP2V7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein is a prominent cycloartane triterpene glycoside isolated from Actaea racemosa (Black Cohosh), a perennial herb native to North America.[1][2] Historically used for the treatment of menopausal symptoms, recent scientific investigations have begun to elucidate the specific molecular mechanisms of its constituents.[1] this compound, in particular, has garnered attention for its potential therapeutic effects, which appear to extend beyond hormonal modulation to include anti-inflammatory and metabolic regulatory activities. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

The therapeutic potential of this compound is not attributed to a single, universal mechanism but rather to its ability to modulate multiple signaling pathways. The primary areas of its activity that have been investigated are its anti-inflammatory and anti-obesity effects.

Anti-Inflammatory Pathway

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by suppressing the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression in response to pro-inflammatory stimuli like interferon-gamma (IFNγ).[3]

G cluster_0 Cellular Response to Inflammatory Stimulus IFNy IFNγ iNOS_mRNA iNOS mRNA IFNy->iNOS_mRNA induces NO_Production Nitric Oxide (NO) Production iNOS_mRNA->NO_Production leads to Inflammation Inflammation NO_Production->Inflammation 23_EPI_26_Deoxyactein This compound 23_EPI_26_Deoxyactein->iNOS_mRNA suppresses

Caption: Anti-inflammatory action of this compound.

Anti-Adipogenesis and Metabolic Regulation Pathway

Recent studies have revealed a significant role for this compound in the regulation of metabolism, specifically in inhibiting adipogenesis and ameliorating diet-induced obesity.[4] The compound has been shown to down-regulate the expression of key adipogenic transcription factors, including C/EBPα, C/EBPβ, and PPARγ.[4] Furthermore, it promotes lipolysis in adipocytes through the activation of the AMPK signaling pathway and the SIRT1-FOXO1 axis.[4]

G cluster_1 Metabolic Regulation by this compound 23_EPI_26_Deoxyactein This compound AMPK AMPK 23_EPI_26_Deoxyactein->AMPK activates Adipogenesis_TFs Adipogenic Transcription Factors (C/EBPα, C/EBPβ, PPARγ) 23_EPI_26_Deoxyactein->Adipogenesis_TFs down-regulates SIRT1 SIRT1 AMPK->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates Lipolysis Adipocyte Lipolysis FOXO1->Lipolysis promotes Adipogenesis Adipogenesis Adipogenesis_TFs->Adipogenesis

Caption: Metabolic regulatory pathways of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Pharmacokinetic Parameters in Healthy Women[5][6]
Dose of this compoundCmax (ng/mL)Tmax (h)Half-life (h)AUC (ng·h/mL)
1.4 mg2.22.0 - 2.92.1 ± 0.4-
2.8 mg-2.0 - 2.92.7 ± 0.4-
5.6 mg12.42.0 - 2.93.0 ± 1.0-

Data presented as mean ± standard deviation where available. AUC data was not specified in the provided search results.

Table 2: In Vitro Anti-Inflammatory Activity[3]
Cell LineTreatmentConcentrationEffect on NO Production
BV-2 microgliaThis compound30 µg/mlSuppressed IFNγ-induced NO production
RAW 264.7 macrophagesThis compound30 µg/mlSuppressed IFNγ-induced NO production by up to 23 ± 7%
Table 3: In Vitro and In Vivo Anti-Obesity Effects[4]
ModelTreatmentConcentration/DoseKey Findings
3T3-L1 preadipocytesThis compound10 µMInhibited adipogenesis
Diet-induced obese C57BL/6 miceThis compound5 mg/kg/dSignificantly lowered body weight gain, fat mass, and liver weight; Reduced insulin resistance and serum lipoprotein levels

Experimental Protocols

In Vitro Anti-Inflammatory Assay[3]
  • Cell Lines: BV-2 microglia and RAW 264.7 macrophages.

  • Treatment: Cells were pretreated with varying concentrations of this compound.

  • Induction of Inflammation: Nitric oxide production was induced by stimulation with interferon-gamma (IFNγ).

  • Measurement of NO Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.

  • Gene Expression Analysis: The mRNA levels of inducible nitric oxide synthase (iNOS) were quantified using real-time PCR.

G start Start cell_culture Culture BV-2 or RAW 264.7 cells start->cell_culture pretreatment Pretreat cells with This compound cell_culture->pretreatment induction Induce inflammation with IFNγ pretreatment->induction incubation Incubate for a specified time induction->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection rna_extraction Extract total RNA from cells incubation->rna_extraction griess_assay Measure NO production (Griess Assay) supernatant_collection->griess_assay end End griess_assay->end rt_pcr Quantify iNOS mRNA (Real-Time PCR) rna_extraction->rt_pcr rt_pcr->end

Caption: Workflow for in vitro anti-inflammatory assays.

In Vitro Adipogenesis Assay[4]
  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation: Adipogenesis was induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: Cells were treated with this compound (10 µM) during the differentiation process.

  • Lipid Accumulation Staining: Lipid accumulation in differentiated adipocytes was visualized by Oil Red O staining.

  • Gene Expression Analysis: The mRNA levels of adipogenic transcription factors (C/ebpα, C/ebpβ, and Pparγ) were quantified by real-time PCR.

In Vivo Diet-Induced Obesity Mouse Model[4]
  • Animal Model: Male C57BL/6 mice.

  • Diet: Mice were fed a high-fat diet (HFD) to induce obesity.

  • Treatment Groups:

    • Low-fat diet (LFD) control

    • High-fat diet (HFD) control

    • HFD + this compound (1 mg/kg/d and 5 mg/kg/d)

  • Duration: 12 weeks.

  • Outcome Measures:

    • Body weight, fat mass, and liver weight.

    • Glucose and insulin tolerance tests.

    • Serum lipoprotein levels.

    • Histological analysis of adipose tissue and liver (H&E staining).

    • Gene and protein expression analysis of pathways involved in lipolysis (AMPK, SIRT1, FOXO1) via real-time PCR and Western blot.

Conclusion

This compound is a bioactive triterpene glycoside with a multifaceted mechanism of action. Current evidence strongly suggests its role as an anti-inflammatory and metabolic-regulating agent. Its ability to suppress inflammatory pathways and inhibit adipogenesis while promoting lipolysis highlights its therapeutic potential for inflammatory conditions and metabolic disorders such as obesity. Further research is warranted to fully elucidate its clinical efficacy and safety profile in human populations. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this promising natural compound.

References

In-Depth Technical Guide: The Biological Activity of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein, a triterpene glycoside isolated from Actaea racemosa (black cohosh), has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer, anti-inflammatory, and cytoprotective properties. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a major constituent of black cohosh, a plant that has a long history of use in traditional medicine.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its components. This guide synthesizes the available data on this compound, presenting its biological activities in a structured and technically detailed format for the scientific community.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties, primarily through the inhibition of cell proliferation and the induction of cell cycle arrest.

Inhibition of Cancer Cell Growth

Studies have shown that this compound can inhibit the growth of human breast cancer cells. While initial studies focused on extracts of black cohosh, subsequent research has identified this compound as one of the active compounds. An ethyl acetate fraction of black cohosh, containing this compound, inhibited the growth of ER+ MCF7 and ER- MDA-MB-453 human breast cancer cell lines with IC50 values of approximately 20 µg/mL and 10 µg/mL, respectively.[2] For the purified this compound, a study reported an IC50 value of 21μM for the inhibition of MCF7 cell growth.[1]

Table 1: Growth Inhibitory Activity of this compound and Related Extracts

Cell LineCompound/ExtractIC50 ValueReference
MCF7 (ER+)Ethyl Acetate Extract~20 µg/mL[2]
MDA-MB-453 (ER-)Ethyl Acetate Extract~10 µg/mL[2]
MCF7 (ER+)This compound21 µM[1]
Induction of Cell Cycle Arrest

A key mechanism behind the anti-proliferative effect of this compound is its ability to induce cell cycle arrest at the G1 phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, treatment with a triterpene glycoside fraction containing this compound was found to decrease the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4).[2] This leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb) and an increase in the level of the cdk inhibitor p21cip1, collectively halting the progression of the cell cycle from G1 to S phase.[2]

dot

Cell_Cycle_Arrest cluster_G1_Arrest G1 Phase Arrest 23_EPI_26_Deoxyactein 23_EPI_26_Deoxyactein Cyclin_D1_CDK4 Cyclin D1/CDK4 Complex 23_EPI_26_Deoxyactein->Cyclin_D1_CDK4 inhibits p21cip1 p21cip1 23_EPI_26_Deoxyactein->p21cip1 increases pRb_Phosphorylation pRb Phosphorylation Cyclin_D1_CDK4->pRb_Phosphorylation promotes G1_S_Transition G1-S Phase Transition pRb_Phosphorylation->G1_S_Transition allows Cell_Cycle_Arrest Cell_Cycle_Arrest p21cip1->Cyclin_D1_CDK4 inhibits

Caption: G1 Cell Cycle Arrest by this compound.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

Inhibition of Nitric Oxide Production

The compound has been shown to suppress cytokine-induced nitric oxide production in brain microglial cells.[3] This effect is attributed to the reduction of inducible nitric oxide synthase (iNOS) expression, without directly affecting the enzymatic activity of iNOS.[4]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation iNOS_Expression iNOS Gene Expression NF_kB_Activation->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation 23_EPI_26_Deoxyactein 23_EPI_26_Deoxyactein 23_EPI_26_Deoxyactein->iNOS_Expression inhibits

Caption: Experimental Workflow for Cell Cycle Analysis.

Western Blot Analysis for Cell Cycle Proteins (Adapted from Einbond et al., 2004)
  • Protein Extraction:

    • Treat cells as for cell cycle analysis.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Cyclin D1, CDK4, p-pRb, p21cip1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Nitric Oxide Production Assay (Adapted from Ruhlen et al., 2008)
  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

  • Treatment:

    • Plate cells in 96-well plates.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Apoptosis Assay by Annexin V/PI Staining (General Protocol)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Pharmacokinetics

A study in healthy menopausal women who received a single oral dose of a standardized black cohosh extract containing 1.4, 2.8, or 5.6 mg of this compound provided the following pharmacokinetic data:

Table 2: Pharmacokinetic Parameters of this compound in Humans

Dose (mg)Cmax (ng/mL)Tmax (h)t1/2 (h)
1.42.2 ± 0.82.0 ± 0.42.1 ± 0.4
2.84.9 ± 1.72.9 ± 0.92.7 ± 0.4
5.612.4 ± 4.22.4 ± 0.53.0 ± 1.0

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

This compound exhibits a range of promising biological activities, including anti-cancer, anti-inflammatory, and cytoprotective effects. The detailed mechanisms of action, particularly the specific molecular targets and downstream signaling events, are areas that warrant further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in exploring the full therapeutic potential of this natural compound. Future studies should focus on in vivo efficacy in relevant disease models and further elucidation of its molecular pharmacology to pave the way for potential clinical applications.

References

An In-depth Technical Guide to 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein is a prominent triterpenoid glycoside isolated from the rhizomes of Actaea racemosa (black cohosh).[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological effects, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 27-Deoxyactein, is a complex cycloartane triterpenoid glycoside.[1] Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C₃₇H₅₆O₁₀
Molecular Weight 660.8 g/mol
CAS Number 264624-38-6
Appearance Crystalline solid
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, and Water.
Origin Actaea racemosa (Black Cohosh)

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-cancer and cytoprotective effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative effects in human breast cancer cells.

2.1.1. Induction of Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest at the G1 phase in MCF-7 human breast cancer cells.[2] This arrest is mediated by the modulation of key cell cycle regulatory proteins. The compound has been observed to decrease the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), while increasing the levels of the cyclin-dependent kinase inhibitor p21cip1.[2]

Quantitative Data: Anti-proliferative Activity

Cell LineActivityIC₅₀/Effective ConcentrationReference
MCF-7 (Human Breast Cancer)Growth Inhibition21 µM[Einbond et al., 2004]

Signaling Pathway: G1 Cell Cycle Arrest

The following diagram illustrates the proposed signaling pathway for this compound-induced G1 cell cycle arrest.

G1_Arrest This compound This compound p21 p21cip1 This compound->p21 Upregulates CyclinD1_CDK4 Cyclin D1/CDK4 Complex This compound->CyclinD1_CDK4 Downregulates p21->CyclinD1_CDK4 Inhibits Rb pRb CyclinD1_CDK4->Rb Phosphorylates pRb_p p-pRb (Hyperphosphorylated) CyclinD1_CDK4->pRb_p G1_S_Transition G1/S Phase Transition E2F E2F Rb->E2F Sequesters pRb_p->E2F Releases E2F->G1_S_Transition Promotes Osteoblast_Protection cluster_stressor Cellular Stressors (e.g., TCDD, Antimycin A) cluster_effects Cellular Damage Stressor Stressor ROS ↑ ROS Production Stressor->ROS MMP ↓ Mitochondrial Membrane Potential Stressor->MMP Ca ↑ Intracellular Ca²⁺ Stressor->Ca Cytokines ↑ TNF-α, IL-6, RANKL Stressor->Cytokines Apoptosis ↑ Autophagy & Apoptosis Stressor->Apoptosis This compound This compound This compound->ROS Inhibits This compound->MMP Prevents This compound->Ca Reduces This compound->Cytokines Suppresses This compound->Apoptosis Inhibits Beta_Cell_Protection This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Cell_Protection β-Cell Protection (↓ ROS, ↓ Cell Death) Mito_Biogenesis->Cell_Protection

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-epi-26-deoxyactein, a complex cycloartane triterpene glycoside, stands as one of the significant bioactive constituents of Cimicifuga racemosa (black cohosh).[1][2][3] This compound, along with its congeners, has garnered considerable interest for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.[3][4] Despite its importance, the precise biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the proposed molecular journey.

While the complete enzymatic cascade is yet to be fully characterized, foundational knowledge of isoprenoid and triterpenoid metabolism allows for the construction of a hypothetical, yet scientifically grounded, biosynthetic map. This guide aims to provide a framework for future research and a comprehensive resource for professionals in natural product chemistry and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a cycloartane skeleton, which then undergoes a series of specific modifications.

Formation of the Isoprenoid Precursor

The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids. These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to produce the 30-carbon precursor, squalene.

Cyclization and Formation of the Cycloartane Skeleton

Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial step is followed by a proton-initiated cyclization cascade. In many plants, this is mediated by β-amyrin synthase or related enzymes. However, in Cimicifuga racemosa, a putative 2,3-oxidosqualene cyclase (CAS1) has been identified, which is presumed to catalyze the formation of the characteristic cycloartane skeleton.[5]

Post-Cyclization Modifications: The Path to this compound

Following the formation of the cycloartane core, a series of largely hypothetical but biochemically plausible tailoring reactions occur. These modifications are likely catalyzed by cytochrome P450 monooxygenases (P450s), glycosyltransferases (GTs), and acyltransferases (ATs). The proposed sequence is as follows:

  • Oxidations: A series of hydroxylations and other oxidative modifications at various positions on the cycloartane skeleton create the specific oxygenation pattern of the aglycone.

  • Glycosylation: A glycosyltransferase attaches a sugar moiety, typically xylose at the C-3 position, to the triterpenoid aglycone.

  • Acylation: An acyltransferase adds an acetyl group, likely at the C-12 position.

  • Epoxidation and Rearrangement: Further enzymatic steps, including epoxidations and intramolecular rearrangements, would be required to form the complex triepoxy structure characteristic of this compound.

The following diagram illustrates the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_precursor Isoprenoid Precursor Synthesis cluster_cyclization Cyclization cluster_modification Post-Cyclization Modification (Proposed) Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway IPP/DMAPP IPP/DMAPP Mevalonate Pathway->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartanol Cycloartanol 2,3-Oxidosqualene->Cycloartanol CAS1 (putative) Oxidized Intermediates Oxidized Intermediates Cycloartanol->Oxidized Intermediates P450s Glycosylated Intermediates Glycosylated Intermediates Oxidized Intermediates->Glycosylated Intermediates Glycosyltransferases Acylated Intermediates Acylated Intermediates Glycosylated Intermediates->Acylated Intermediates Acyltransferases This compound This compound Acylated Intermediates->this compound Further Tailoring Enzymes

A proposed biosynthetic pathway for this compound.

Quantitative Data

The concentration of this compound varies significantly among different tissues of Cimicifuga racemosa and throughout the growing season. Understanding this distribution is crucial for optimizing harvesting and extraction processes.

Plant TissueMean Concentration Range (mg/kg dry weight)Seasonal Trend
Inflorescence28,582 - 41,354Linear decrease
Leaf8,250 - 16,799Linear decrease
Rhizome2,688 - 4,094Linear decrease
Root1,149 - 1,970Linear decrease
Rachis598 - 1,987Linear decrease
(Data synthesized from HortScience, 42(5), 2007)[6]

Experimental Protocols

Extraction and Quantification of this compound from Cimicifuga racemosa

This protocol outlines a general method for the extraction and quantification of this compound from dried plant material, adapted from methodologies described in the literature.[6]

1. Materials and Reagents:

  • Dried, powdered Cimicifuga racemosa tissue (e.g., rhizome)

  • 80% Acetonitrile (ACN) in water

  • Primary standard of this compound

  • Methanol, Ethanol, Water (HPLC grade)

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and UV detector

2. Extraction Procedure:

  • Weigh approximately 100 mg of dried, powdered plant material into a microcentrifuge tube.

  • Add 1.5 mL of 80% ACN.

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Quantification:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water, acetonitrile, and ethanol. An example gradient is as follows:

    • 0 min: 56% H₂O, 21% ACN, 23% EtOH

    • 35 min: 52% H₂O, 14% ACN, 34% EtOH

    • 36 min: 56% H₂O, 21% ACN, 23% EtOH

    • 50 min: 56% H₂O, 21% ACN, 23% EtOH

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of working standards (e.g., 62.5, 125, 250 mg/kg) from the primary standard dissolved in 80% ACN.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve. The retention time for this compound is approximately 29.17 minutes under these conditions.[6]

The following diagram illustrates the experimental workflow for extraction and quantification.

Experimental Workflow cluster_extraction Extraction cluster_analysis HPLC Analysis start Dried Plant Material add_solvent Add 80% ACN start->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial Extracted Sample hplc HPLC-UV Analysis hplc_vial->hplc data Data Acquisition (Peak Area) hplc->data quant Quantification vs. Standard Curve data->quant

Workflow for extraction and quantification of this compound.

Future Research Directions

The elucidation of the this compound biosynthetic pathway is an open field for significant scientific discovery. Key areas for future research include:

  • Gene Discovery: Transcriptome analysis of Cimicifuga racemosa tissues with high concentrations of this compound to identify candidate genes for the tailoring enzymes (P450s, GTs, ATs).

  • Enzyme Characterization: In vitro and in vivo functional characterization of the candidate enzymes to confirm their roles in the pathway.

  • Metabolite Profiling: In-depth metabolite profiling of different plant tissues and developmental stages to identify potential biosynthetic intermediates.

  • Synthetic Biology: Reconstitution of the biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to enable sustainable production and further pathway engineering.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully mapped, this guide provides a robust, technically-grounded framework based on current scientific knowledge. The proposed pathway, quantitative data, and experimental protocols offer a valuable resource for researchers and industry professionals. Further investigation into this intricate pathway will not only advance our fundamental understanding of plant biochemistry but also has the potential to unlock new avenues for the production and optimization of this pharmacologically important natural product.

References

23-EPI-26-Deoxyactein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein, a prominent triterpenoid glycoside isolated from Actaea racemosa (black cohosh), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological effects, with a focus on its anti-inflammatory, anti-cancer, and anti-obesity properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex cycloartane-type triterpene glycoside. Its chemical identity and key properties are summarized in the table below.

PropertyValue
IUPAC Name [(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate[1]
Synonyms 27-Deoxyactein, 26-Deoxyactein[2][3]
Molecular Formula C37H56O10[2][4][5]
Molecular Weight 660.83 g/mol [4][5]
CAS Number 264624-38-6[2][4][5]
Appearance Crystalline solid[2][5]
Solubility Soluble in Water, DMSO, Pyridine, Methanol, Ethanol[2][6]
SMILES String C--INVALID-LINK--(O2)[C@@H]2[C@@]31O[C@@]4([H])C[C@@]5(C)[C@]6([H])CC[C@]7([H])[C@]8(CC--INVALID-LINK----INVALID-LINK--[C@H]9O">C@HC7(C)C)[C@]6(C8)C--INVALID-LINK--[C@]5(C)[C@@]4([H])--INVALID-LINK--C3[2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and anti-obesity effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its ability to modulate the nitric oxide (NO) signaling pathway. It has been shown to inhibit the production of nitric oxide by reducing the expression of inducible nitric oxide synthase (iNOS) without directly affecting the enzyme's activity.[6] This effect is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway This compound This compound NF-κB NF-κB This compound->NF-κB inhibits iNOS Expression iNOS Expression NF-κB->iNOS Expression promotes Nitric Oxide (NO) Nitric Oxide (NO) iNOS Expression->Nitric Oxide (NO) leads to Inflammation Inflammation Nitric Oxide (NO)->Inflammation mediates

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Anti-cancer Activity

This compound has demonstrated anti-proliferative effects in human breast cancer cells (MCF-7).[2] Its mechanism of action involves the induction of cell cycle arrest at the G1 phase.[2] This is achieved by modulating the levels of key cell cycle regulatory proteins, including a decrease in cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increase in the cyclin-dependent kinase inhibitor p21.[2]

anti_cancer_pathway cluster_g1_arrest G1 Phase Arrest Cyclin D1/CDK4 Cyclin D1/CDK4 Cell Proliferation Cell Proliferation Cyclin D1/CDK4->Cell Proliferation promotes p21 p21 p21->Cell Proliferation inhibits This compound This compound This compound->Cyclin D1/CDK4 inhibits This compound->p21 activates

Figure 2: Mechanism of G1 cell cycle arrest induced by this compound.

Anti-obesity Activity

In vitro and in vivo studies have revealed the potential of this compound in combating obesity. It inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes by down-regulating the expression of critical adipogenic transcription factors such as C/EBPα, C/EBPβ, and PPARγ. Furthermore, in diet-induced obese mice, administration of this compound has been shown to reduce body weight gain, fat mass, and liver weight. Mechanistically, it promotes adipocyte lipolysis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the SIRT1-FOXO1 pathway.[7]

anti_obesity_pathway cluster_adipogenesis Adipogenesis Inhibition cluster_lipolysis Lipolysis Promotion C/EBPα,β & PPARγ C/EBPα,β & PPARγ Adipocyte Differentiation Adipocyte Differentiation C/EBPα,β & PPARγ->Adipocyte Differentiation promotes AMPK AMPK Lipolysis Lipolysis AMPK->Lipolysis promotes SIRT1-FOXO1 SIRT1-FOXO1 SIRT1-FOXO1->Lipolysis promotes This compound This compound This compound->C/EBPα,β & PPARγ down-regulates This compound->AMPK activates This compound->SIRT1-FOXO1 activates

Figure 3: Dual anti-obesity mechanism of this compound.

Quantitative Data

Pharmacokinetic Parameters in Humans

A study in healthy menopausal women following a single oral administration of a standardized black cohosh extract provided the following pharmacokinetic data for this compound.[1]

Dosage of this compound (mg)Cmax (ng/mL)Tmax (h)Half-life (h)Urinary Excretion (24h, % of dose)
1.42.22.0 - 2.92.1 ± 0.4< 0.01
2.8-2.0 - 2.92.7 ± 0.4< 0.01
5.612.42.0 - 2.93.0 ± 1.0< 0.01

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration.

Concentration in Actaea racemosa Tissues

The concentration of this compound varies significantly across different tissues of the black cohosh plant.

Plant TissueConcentration Range (mg/kg dry weight)
Inflorescence28,582 - 41,354[4][8]
Leaf8,250 - 16,799[4][8]
Rhizome2,688 - 4,094[4][8]
Root1,149 - 1,970[4][8]
Rachis598 - 1,987[4][8]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

cell_cycle_workflow Cell Culture & Treatment Cell Culture & Treatment Harvest & Wash Harvest & Wash Cell Culture & Treatment->Harvest & Wash Fixation (70% Ethanol) Fixation (70% Ethanol) Harvest & Wash->Fixation (70% Ethanol) Staining (PI/RNase) Staining (PI/RNase) Fixation (70% Ethanol)->Staining (PI/RNase) Flow Cytometry Analysis Flow Cytometry Analysis Staining (PI/RNase)->Flow Cytometry Analysis

Figure 4: Workflow for cell cycle analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using Trypsin-EDTA.

  • Cell Fixation: Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Adipogenesis Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of the inhibitory effect of this compound.

adipogenesis_workflow 3T3-L1 Culture 3T3-L1 Culture Induction of Differentiation (MDI) Induction of Differentiation (MDI) 3T3-L1 Culture->Induction of Differentiation (MDI) Treatment with Compound Treatment with Compound Induction of Differentiation (MDI)->Treatment with Compound Oil Red O Staining Oil Red O Staining Treatment with Compound->Oil Red O Staining Quantification Quantification Oil Red O Staining->Quantification

Figure 5: Workflow for adipogenesis assay.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Adipogenesis induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Adipocyte maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with adipogenesis induction medium (MDI). Treat the cells with different concentrations of this compound during the induction phase.

  • Maintenance: After 2-3 days, replace the induction medium with adipocyte maintenance medium. Refresh the maintenance medium every 2 days.

  • Oil Red O Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin. Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.

  • Quantification: Wash the stained cells with water and elute the stain with isopropanol. Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) to quantify the extent of adipogenesis.

Nitric Oxide (NO) Production Assay

This protocol outlines the measurement of NO production in macrophage cell lines (e.g., RAW 264.7) treated with this compound using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted biological activities, particularly in the realms of inflammation, cancer, and obesity, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this intriguing molecule.

References

23-EPI-26-Deoxyactein: A Comprehensive Technical Guide on its Role in Black Cohosh (Actaea racemosa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein, a prominent cycloartane triterpene glycoside isolated from Actaea racemosa (black cohosh), has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, biosynthesis, and established biological activities. A core focus is placed on its role as a key constituent of black cohosh and its contribution to the plant's medicinal properties. This document details comprehensive experimental protocols for its extraction, isolation, quantification, and biological evaluation. Furthermore, it presents quantitative data in structured tables and visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb native to North America.[4] Its rhizomes have been traditionally used for the treatment of a variety of ailments, most notably for alleviating symptoms associated with menopause.[3] The therapeutic effects of black cohosh are attributed to its complex mixture of bioactive compounds, with triterpene glycosides being a major class of interest.[5][6]

Among these, this compound (also referred to in some older literature as 27-deoxyactein) stands out as a major and frequently quantified constituent.[1][2][5] Its prevalence in black cohosh extracts has led to its use as a marker compound for standardization.[5][7] Beyond its role in quality control, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects, suggesting it is a significant contributor to the pharmacological profile of black cohosh.[1][2][3] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.

Chemical Properties and Structure

This compound is a cycloartane-type triterpenoid glycoside characterized by a complex polycyclic structure. Its chemical identity has been established through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy.[8]

PropertyValueReference
Molecular Formula C₃₇H₅₆O₁₀[1][9]
Molecular Weight 660.8 g/mol [1][9]
CAS Number 264624-38-6[1]
Synonyms 27-Deoxyactein[1]
Class Triterpene Glycoside[1]
Appearance Crystalline solid[1]
Solubility Soluble in water[1]

Role in Black Cohosh (Actaea racemosa)

Biosynthesis

This compound is synthesized in Actaea racemosa via the mevalonate (MVA) pathway, which is responsible for the production of all triterpenoids in plants. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton. This core structure then undergoes a series of oxidative modifications, including hydroxylation and glycosylation, to yield the final this compound molecule. While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood.

G cluster_0 Mevalonate (MVA) Pathway cluster_1 Cycloartane Biosynthesis cluster_2 Glycosylation Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Cycloartane Skeleton Modifications Cycloartane Skeleton Modifications Cycloartenol->Cycloartane Skeleton Modifications Oxidation, Hydroxylation This compound This compound Cycloartane Skeleton Modifications->this compound Glycosyltransferases

General biosynthesis pathway of cycloartane triterpenoids.
Quantitative Data

The concentration of this compound varies significantly among different tissues of the black cohosh plant and between different commercial extracts. This variability underscores the importance of standardization for clinical and research purposes.

Table 1: Concentration of this compound in Actaea racemosa Tissues

Plant TissueConcentration Range (mg/kg dry weight)Reference
Rhizome2688 - 4094[4]
Root1149 - 1970[4]
Leaf8250 - 16,799[4]
Inflorescence28,582 - 41,354[4]
Rachis598 - 1987[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t₁/₂ (h)Reference
1.42.2 ± 0.52.0 ± 0.07.9 ± 1.22.1 ± 0.4
2.85.1 ± 1.12.9 ± 0.821.0 ± 4.32.7 ± 0.4
5.612.4 ± 4.52.4 ± 0.553.1 ± 18.03.0 ± 1.0

Biological Activities and Mechanisms of Action

This compound has demonstrated a spectrum of biological activities in preclinical studies, contributing to the understanding of black cohosh's therapeutic effects.

Anti-Inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2] It also demonstrates antioxidant activity by reducing intracellular reactive oxygen species (ROS) production.[1]

Anti-Proliferative and Pro-Apoptotic Effects

Several studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast and oral squamous carcinoma cells, by inducing cell cycle arrest and apoptosis.[3]

Table 3: In Vitro Biological Activities of this compound

Biological ActivityCell LineConcentration/IC₅₀EffectReference
Anti-inflammatoryRAW 264.7 macrophages30 µg/mlSuppression of NO production by up to 23 ± 7%[2]
AntioxidantRIN-m5F β-cells0.01-10 µMReduction of ROS and IL-1β production[1]
Anti-proliferativeMCF-7 (breast cancer)Not specifiedGrowth inhibition and G1 cell cycle arrest[3]
Anti-proliferativeHuman oral squamous carcinomaNot specifiedGrowth inhibition[3]
Anti-adipogenesis3T3-L1 preadipocytes10 µMInhibition of adipogenesis
Anti-obesity (in vivo)C57BL/6 mice5 mg/kg/dayLowered body weight gain and fat mass
Signaling Pathways

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways.

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation by this compound contributes to the observed anti-obesity effects by promoting adipocyte lipolysis.

G This compound This compound AMPK AMPK This compound->AMPK Activates Lipolysis Lipolysis AMPK->Lipolysis Promotes

Activation of the AMPK pathway by this compound.

Mechanistic studies have also implicated the SIRT1-FOXO1 pathway in the action of this compound. Sirtuin 1 (SIRT1) is a protein deacetylase that, in conjunction with the transcription factor FOXO1, regulates various cellular processes, including metabolism and stress resistance. Activation of this pathway by this compound further contributes to its metabolic benefits.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates Metabolic Regulation Metabolic Regulation FOXO1->Metabolic Regulation Promotes

Modulation of the SIRT1-FOXO1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Actaea racemosa

This protocol outlines a general procedure for the extraction and isolation of this compound from black cohosh rhizomes.

G Start Dried, powdered black cohosh rhizomes Extraction Maceration with Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Elution with Dichloromethane-Methanol gradient Column_Chromatography->Fractionation TLC TLC analysis of fractions Fractionation->TLC Purification Preparative HPLC TLC->Purification Final_Product Pure this compound Purification->Final_Product

Workflow for extraction and isolation.

Protocol:

  • Extraction:

    • Dried and powdered rhizomes of Actaea racemosa (1 kg) are macerated with methanol (5 L) at room temperature for 72 hours.

    • The extraction is repeated three times.

    • The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing this compound, as identified by TLC comparison with a standard, are pooled and concentrated.

    • The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of this compound in black cohosh extracts.

  • Instrumentation: HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-30 min, 30-40% B; 30-60 min, 40-60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 203 nm or ELSD.

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

  • Sample Preparation: The black cohosh extract is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion

This compound is a pivotal bioactive constituent of black cohosh, contributing significantly to its pharmacological profile. Its well-characterized anti-inflammatory, antioxidant, and anti-proliferative properties, mediated through pathways such as AMPK and SIRT1-FOXO1, make it a compelling candidate for further investigation in drug development. The standardized protocols and quantitative data presented in this guide offer a robust framework for researchers to explore the full therapeutic potential of this promising natural product. Continued research into its mechanisms of action and in vivo efficacy is warranted to translate the preclinical findings into clinical applications.

References

23-EPI-26-Deoxyactein: A Technical Guide to its Discovery, Biology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein is a prominent cycloartane triterpene glycoside isolated from the medicinal plant Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh.[1] Initially misidentified as "27-deoxyactein," its precise stereochemistry was later elucidated, leading to its current designation. This compound has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed methodologies for its isolation and biological evaluation, quantitative data on its bioactivity, and visualizations of its implicated signaling pathways to support further research and drug development efforts.

Discovery and History

The discovery of this compound is intrinsically linked to the study of black cohosh, a plant with a long history of use in traditional medicine for treating menopausal symptoms.[1] In the course of phytochemical investigations into the constituents of black cohosh, a number of triterpene glycosides were isolated.

In 2002, a pivotal study by Chen et al. led to the isolation and rigorous characterization of a new triterpene glycoside, named 26-deoxyactein, alongside the known compound actein and a previously designated "27-deoxyactein".[1] Through meticulous spectroscopic analysis, including FABMS, 1H and 13C NMR, and single-crystal X-ray data analysis, the researchers established the absolute stereochemistry of these compounds.[1] This work clarified that "27-deoxyactein" was, in fact, an epimer of 26-deoxyactein at position 23, leading to its reclassification as this compound.[1] This clarification was crucial for the accurate standardization of black cohosh extracts, where this compound is a major and often measured constituent.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C37H56O10[2]
Molecular Weight 660.8 g/mol [2]
CAS Number 264624-38-6[3][4]
Appearance Colorless needles
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Experimental Protocols

Isolation of this compound from Actaea racemosa

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on published methods.

3.1.1. Extraction:

  • Dried and powdered rhizomes of Actaea racemosa are subjected to extraction with methanol (MeOH).

  • The methanolic extract is then concentrated under reduced pressure to yield a crude syrup.

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate (EtOAc), to fractionate the components based on their solubility.

3.1.2. Chromatographic Purification:

  • The EtOAc-soluble fraction, which is enriched with triterpene glycosides, is subjected to repeated column chromatography.

  • Initial separation is typically performed on a silica gel (SiO2) column, eluting with a gradient of solvents, such as a petroleum ether-EtOAc-MeOH mixture.

  • Further purification of the fractions containing this compound is achieved using reversed-phase chromatography on an ODS (RP-18) column with an acetonitrile-water or methanol-water gradient.

  • The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

3.1.3. Structure Elucidation:

The structure and stereochemistry of the purified this compound are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) or other high-resolution mass spectrometry techniques are used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework and the connectivity of the molecule.

  • X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure and absolute stereochemistry of the compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines the determination of the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.

  • Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Anti-cancer Activity Assay (Cell Cycle Analysis in MCF-7 Cells)

This protocol describes the analysis of the effect of this compound on the cell cycle progression of human breast cancer cells (MCF-7) using flow cytometry.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment: Cells are seeded in culture plates and treated with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Adherent cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are washed with PBS and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.

Quantitative Data

Pharmacokinetic Parameters in Humans

A study in healthy menopausal women who received a single oral dose of a standardized black cohosh extract provided the following pharmacokinetic data for this compound.[5]

Dose of this compound (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
1.42.2 ± 0.62.0 ± 0.77.9 ± 2.62.1 ± 0.4
2.86.1 ± 2.12.9 ± 0.623.6 ± 7.92.7 ± 0.4
5.612.4 ± 4.52.4 ± 0.555.9 ± 20.13.0 ± 1.0

Data are presented as mean ± standard deviation. Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.

In Vitro Bioactivity
ActivityCell LineIC50Reference
Anti-proliferative MCF-7 (human breast cancer)~21 µM[3]
Anti-inflammatory (NO inhibition) RAW 264.7 (murine macrophages)Not explicitly stated, but demonstrated activity

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway

This compound exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. This compound has been shown to inhibit the production of nitric oxide, suggesting an interference with the upstream signaling cascade.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Produces Deoxyactein 23-EPI-26- Deoxyactein Deoxyactein->IKK Inhibits cell_cycle_pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CyclinD1 Cyclin D1 Receptor->CyclinD1 Upregulates CyclinD1_CDK4 Cyclin D1-CDK4 Complex CyclinD1->CyclinD1_CDK4 CDK4 CDK4 CDK4->CyclinD1_CDK4 pRb pRb CyclinD1_CDK4->pRb Phosphorylates pRb_p p-pRb E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Deoxyactein 23-EPI-26- Deoxyactein Deoxyactein->CyclinD1_CDK4 Inhibits

References

An In-Depth Technical Guide to the Cellular Targets of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein, a triterpenoid glycoside isolated from Actaea racemosa (black cohosh), has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development efforts. This document details the compound's effects on key cellular processes, including inflammation, adipogenesis, cancer cell proliferation, and cellular protection, supported by quantitative data and detailed experimental protocols.

Cellular Targets and Mechanisms of Action

This compound exerts its effects through the modulation of multiple cellular signaling pathways. The primary mechanisms identified to date involve anti-inflammatory, anti-adipogenic, anti-cancer, and cytoprotective activities.

Anti-Inflammatory Effects

This compound has been shown to suppress inflammatory responses, particularly in brain microglial cells. A key mechanism is the inhibition of cytokine-induced nitric oxide (NO) production[1][2].

Signaling Pathway:

G Cytokines Cytokines (e.g., IFNγ) iNOS_mRNA iNOS mRNA Cytokines->iNOS_mRNA induces iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates to NO Nitric Oxide (NO) Production iNOS_Protein->NO catalyzes Deoxyactein This compound Deoxyactein->iNOS_mRNA suppresses

Caption: this compound inhibits nitric oxide production.

Quantitative Data: Inhibition of Nitric Oxide Production

Cell LineTreatmentConcentration of this compound% Inhibition of NO ProductionReference
BV-2 microgliaIFNγ30 μg/mlup to 23 ± 7%[2]
RAW 264.7 macrophagesIFNγ30 μg/mlup to 23 ± 7%[2]
Anti-Adipogenic and Pro-Lipolytic Effects

This compound has demonstrated significant anti-obesity potential by inhibiting the differentiation of preadipocytes into mature adipocytes and promoting the breakdown of fat in mature adipocytes[3].

Signaling Pathway for Adipogenesis Inhibition:

G Preadipocyte 3T3-L1 Preadipocyte Adipogenic_Factors Adipogenic Transcription Factors (C/ebpα, C/ebpβ, Pparγ) Preadipocyte->Adipogenic_Factors upregulates Adipocyte Mature Adipocyte Adipogenic_Factors->Adipocyte promotes differentiation Deoxyactein This compound Deoxyactein->Adipogenic_Factors down-regulates

Caption: Inhibition of adipogenesis by this compound.

Signaling Pathway for Lipolysis Promotion:

G Deoxyactein This compound AMPK AMPK Deoxyactein->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates Lipolysis Adipocyte Lipolysis FOXO1->Lipolysis promotes

Caption: Promotion of adipocyte lipolysis via the AMPK/SIRT1/FOXO1 pathway.

Quantitative Data: Effects on Adipogenesis and Obesity

ParameterCell/Animal ModelTreatmentConcentration/DoseEffectReference
Adipogenesis3T3-L1 preadipocytesThis compound10 μMInhibition of adipogenesis[3]
Body Weight GainHigh-fat diet-fed C57BL/6 miceThis compound5 mg/kg/daySignificantly lowered[3]
Fat MassHigh-fat diet-fed C57BL/6 miceThis compound5 mg/kg/daySignificantly lowered[3]
Liver WeightHigh-fat diet-fed C57BL/6 miceThis compound5 mg/kg/daySignificantly lowered[3]
Anti-Cancer Activity

This compound exhibits growth inhibitory effects on human breast cancer cells, specifically the MCF7 cell line. The mechanism involves the induction of cell cycle arrest at the G1 phase.

Signaling Pathway for Cell Cycle Arrest:

G Deoxyactein This compound CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Deoxyactein->CyclinD1_CDK4 decreases levels pRb pRb (Hyperphosphorylated) Deoxyactein->pRb decreases levels p21 p21cip1 Deoxyactein->p21 increases level CyclinD1_CDK4->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes p21->CyclinD1_CDK4 inhibits

Caption: Induction of G1 cell cycle arrest in MCF7 cells.

Quantitative Data: Anti-Cancer Effects

ParameterCell LineConcentration of this compoundEffectReference
Growth Inhibition (IC50)MCF7 human breast cancer cells21 μM50% inhibition of cell growth[4]
Cell Cycle ArrestMCF7 human breast cancer cellsNot specifiedInduction of G1 arrest
Cytoprotective Effects

This compound demonstrates protective effects in various cell types against oxidative stress and toxic insults.

In Osteoblastic Cells:

In MC3T3-E1 osteoblastic cells, it protects against damage by reducing intracellular calcium levels, preventing the collapse of mitochondrial membrane potential, decreasing the production of reactive oxygen species (ROS), and inhibiting cardiolipin peroxidation, autophagy, and apoptosis.

In Pancreatic β-Cells:

In RIN-m5F pancreatic β-cells, it reduces the production of ROS and IL-1β and protects against cell death.

Experimental Workflow for Assessing Cytoprotection:

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Cell_Seeding Seed Cells (e.g., MC3T3-E1, RIN-m5F) Pre_treatment Pre-treat with This compound Cell_Seeding->Pre_treatment Toxic_Insult Induce Damage (e.g., Antimycin A, Methylglyoxal) Pre_treatment->Toxic_Insult ROS_Measurement Measure ROS Production Toxic_Insult->ROS_Measurement Mito_Potential Assess Mitochondrial Membrane Potential Toxic_Insult->Mito_Potential Apoptosis_Assay Quantify Apoptosis Toxic_Insult->Apoptosis_Assay Cytokine_Analysis Measure IL-1β Levels Toxic_Insult->Cytokine_Analysis

Caption: General workflow for evaluating the cytoprotective effects.

Detailed Experimental Protocols

Inhibition of Nitric Oxide Production in BV-2 Microglial Cells
  • Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound (e.g., up to 30 μg/ml) for 1 hour. Subsequently, cells are stimulated with interferon-gamma (IFNγ) to induce nitric oxide production.

  • Nitric Oxide Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 μL of supernatant is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite.

Inhibition of Adipogenesis in 3T3-L1 Preadipocytes
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. To induce differentiation, two days post-confluence, the medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin.

  • Treatment: this compound (e.g., 10 μM) is added to the differentiation medium. After two days, the medium is replaced with DMEM containing 10% FBS and 10 μg/mL insulin for another two days. The cells are then maintained in DMEM with 10% FBS for an additional four days, with media changes every two days.

  • Oil Red O Staining: To visualize lipid accumulation, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin for 1 hour, and then stained with Oil Red O solution for 1 hour. After washing, the stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured at 520 nm.

  • Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA levels of adipogenic transcription factors (C/ebpα, C/ebpβ, and Pparγ) are quantified by real-time PCR using specific primers.

Cell Cycle Analysis in MCF7 Breast Cancer Cells
  • Cell Culture and Treatment: MCF7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with this compound (e.g., 21 μM) for 24-48 hours.

  • Cell Cycle Analysis by Flow Cytometry: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. The fixed cells are then washed and resuspended in PBS containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Conclusion

This compound is a promising natural compound with a multi-target profile, demonstrating significant anti-inflammatory, anti-obesity, anti-cancer, and cytoprotective properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this molecule further. Future research should focus on elucidating the direct molecular binding partners of this compound to fully understand its mechanism of action and to optimize its development as a potential therapeutic agent.

References

Methodological & Application

Quantitative Analysis of 23-EPI-26-Deoxyactein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein is a prominent cycloartane triterpenoid glycoside isolated from Black Cohosh (Actaea racemosa), a plant of significant interest in the development of dietary supplements and pharmaceutical products.[1] Accurate and precise quantification of this compound is critical for the standardization of raw materials, quality control of finished products, and for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Quantification Methods

A summary of the primary quantitative methods for this compound is presented below, with detailed protocols provided in the subsequent sections.

MethodPrincipleKey AdvantagesCommon Application
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.High sensitivity and selectivity.Pharmacokinetic studies, trace-level quantification in complex matrices.
HPLC-ELSD Chromatographic separation with detection based on light scattering of the nebulized and evaporated analyte.Universal detection for non-chromophoric compounds.Quality control of herbal extracts and formulations.
qHNMR Quantitative analysis based on the integration of specific proton signals in the NMR spectrum relative to a certified internal standard.Primary analytical method, no need for a specific reference standard of the analyte for quantification, provides structural information.Purity assessment of reference standards, quantification in less complex mixtures.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most frequently employed method for the quantification of this compound, offering excellent sensitivity and selectivity, particularly in biological matrices.

Quantitative Data Summary
ParameterValueReference
Linear Range 5.0 - 33.0 pg on-column[2]
Limit of Detection (LOD) 2 pg (3 fmol)[2]
Limit of Quantification (LOQ) 5 pg (7.6 fmol)[2]
Recovery from Serum 88 ± 9% to 105 ± 14%[2]
Recovery from Urine 86 ± 6% to 90 ± 9%[2]
Reproducibility (RSD) <10.2%[2]
Experimental Protocol

1. Sample Preparation (Serum or Plasma)

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., Astragaloside IV).

  • Perform a protein precipitation step by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: Waters Xterra MS C18 (2.1 × 100 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% to 90% B over 17 minutes.[2]

  • Flow Rate: 120 µL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 661 → 451.[2]

    • Internal Standard (Astragaloside IV): m/z 785 → 419.[2]

  • Dwell Time: 20 ms per transition.[2]

  • Source Temperature: 500 °C.

  • Ion Spray Voltage: 5500 V.

Experimental Workflow

G LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Due to the lack of a strong chromophore in this compound, UV detection can be challenging.[3] HPLC-ELSD provides a viable alternative for its quantification in herbal extracts and formulations.

Quantitative Data Summary (for similar triterpenoid glycosides)
ParameterValueReference
Linearity (R²) ≥ 0.9991[4]
LOD < 50 µg/mL[2]
LOQ < 80 µg/mL[2]
Recovery 97.39% - 104.07%[2]
Precision (RSD) 0.78% - 4.74%[2]
Experimental Protocol

1. Sample Preparation (Herbal Extract)

  • Accurately weigh 100 mg of the powdered black cohosh extract.

  • Add 10 mL of 80% methanol.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 x g for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • HPLC System: Waters Alliance 2695 or equivalent.

  • Column: Allsphere ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: A gradient elution suitable for separating triterpenoid glycosides, for example, starting from 60% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

3. ELSD Conditions

  • ELSD Detector: Alltech 3300 or equivalent.

  • Drift Tube Temperature: 70 °C.[4]

  • Nebulizer Gas (Nitrogen) Flow Rate: 1.6 - 2.5 L/min.[2][4]

  • Gain: Set to an appropriate value to achieve a stable baseline and adequate signal-to-noise ratio.

Experimental Workflow

G HPLC-ELSD Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Herbal Extract Extraction Solvent Extraction (Methanol) Sample->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation Filtration->HPLC ELSD ELSD Detection HPLC->ELSD Integration Peak Area Determination ELSD->Integration Calibration Log-Log Calibration Curve Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-ELSD.

Method 3: Quantitative ¹H-Nuclear Magnetic Resonance (qHNMR)

qHNMR is a powerful technique for the quantification of compounds without the need for an identical reference standard, by using a certified internal standard. It can be used to determine the total amount of cycloartanoid glycosides, which can then be expressed as this compound equivalents.

Quantitative Data Summary (General for qHNMR)
ParameterValueReference
Precision (RSD) ≤ 5.0%[5]
Accuracy (Recovery) Typically 95-105%General qHNMR performance
Experimental Protocol

1. Sample Preparation

  • Accurately weigh about 10 mg of the black cohosh extract and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume (e.g., 1 mL) of a deuterated solvent (e.g., Methanol-d₄).

  • Transfer an appropriate volume (e.g., 0.6 mL) into an NMR tube.

2. NMR Acquisition

  • NMR Spectrometer: Bruker Avance 400 MHz or higher.

  • Solvent: Methanol-d₄.

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest and the internal standard (typically > 30 s for accurate quantification).

  • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Spectral Width (sw): Appropriate to cover all signals of interest.

3. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, specific signal of this compound (if distinguishable) or a common signal for the class of cycloartanoid glycosides (e.g., H-19 exo protons).

  • Integrate a known signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mᵢₛ / Mₓ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • ₓ refers to the analyte and ᵢₛ to the internal standard.

Signaling Pathways Involving this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound.

Anti-Inflammatory Pathway

This compound has been shown to suppress cytokine-induced nitric oxide (NO) production in microglial cells.[4][6][7] This suggests an anti-inflammatory effect, potentially through the modulation of inducible nitric oxide synthase (iNOS) expression.

G Anti-Inflammatory Action of this compound Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling iNOS iNOS Expression Signaling->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Deoxyactein This compound Deoxyactein->Signaling Inhibition

Caption: Inhibition of cytokine-induced NO production by this compound.

Metabolic Regulation Pathway

In the context of metabolic diseases, this compound has been found to promote adipocyte lipolysis by activating the AMPK signaling and SIRT1-FOXO1 pathway.[8] This suggests a potential role in the management of obesity and related metabolic disorders.

G Metabolic Regulation by this compound Deoxyactein This compound AMPK AMPK Deoxyactein->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation FOXO1 FOXO1 SIRT1->FOXO1 Activation Lipolysis Adipocyte Lipolysis FOXO1->Lipolysis Promotion

Caption: this compound promotes lipolysis via the AMPK-SIRT1-FOXO1 pathway.

References

Application Notes & Protocols for LC-MS/MS Analysis of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein is a prominent triterpene glycoside found in the rhizomes of Cimicifuga racemosa (black cohosh), a plant widely used in dietary supplements for the management of menopausal symptoms. Accurate and sensitive quantification of this compound in biological matrices and botanical extracts is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize quantitative data from pharmacokinetic studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Human Serum after Oral Administration

Dosage (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
1.42.2 ± 0.82.0 ± 0.57.8 ± 2.52.1 ± 0.4
2.85.1 ± 1.92.5 ± 0.718.2 ± 6.52.7 ± 0.4
5.612.4 ± 4.52.9 ± 0.945.1 ± 15.83.0 ± 1.0

Data presented as mean ± standard deviation.

Table 2: LC-MS/MS Method Validation Parameters for this compound

ParameterSerum/Plasma
Linearity Range5.0 - 33.0 pg on-column[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)2 pg (3 fmol)[1]
Lower Limit of Quantitation (LLOQ)0.5 ng/mL[2]
Intra-day Precision (%RSD)< 15%[2]
Inter-day Precision (%RSD)< 15%[2]
Accuracy85.8% to 107%[2]
Recovery88 ± 9% to 105 ± 14%[1]

Experimental Protocols

Sample Preparation from Human Serum/Plasma

This protocol is designed for the extraction of this compound from serum or plasma samples for LC-MS/MS analysis.

Materials:

  • Human serum or plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar triterpene glycoside not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen serum or plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: A C18 reversed-phase column is recommended (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 80 20
    1.0 80 20
    10.0 20 80
    12.0 20 80
    12.1 80 20

    | 15.0 | 80 | 20 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The empirical formula of this compound is C₃₇H₅₆O₁₀, with a molecular weight of approximately 660.8 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 661.8.

    • Proposed MRM Transition (for method development):

      • Precursor Ion (Q1): m/z 661.8

      • Product Ion (Q3): A prominent product ion should be selected after direct infusion of a standard solution and performing a product ion scan. A likely fragment would result from the loss of the sugar moiety.

  • MS Parameters (starting points for optimization):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: To be optimized for the specific MRM transition (typically in the range of 20-40 eV for glycosides).

    • Declustering Potential: To be optimized (typically in the range of 50-100 V).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum/Plasma Sample is_add Add Internal Standard serum->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway cluster_inflammatory Inflammatory Pathway cluster_metabolic Metabolic Pathway cytokine Cytokine (e.g., IFNγ) inos iNOS cytokine->inos induces no Nitric Oxide (NO) inos->no produces ampk AMPK sirt1 SIRT1 ampk->sirt1 activates foxo1 FOXO1 sirt1->foxo1 activates lipolysis Adipocyte Lipolysis foxo1->lipolysis promotes compound This compound compound->inos suppresses compound->ampk activates

Caption: Potential signaling pathways of this compound.

References

Application Notes and Protocols for the Extraction of 23-EPI-26-Deoxyactein from Actaea racemosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein is a prominent cycloartane triterpene glycoside isolated from the rhizomes of Actaea racemosa (L.) Nutt., commonly known as black cohosh. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-obesity agent.[1][2] These properties make this compound a valuable lead compound for drug discovery and development. These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from Actaea racemosa, as well as an overview of its biological activities and associated signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the concentration of this compound in Actaea racemosa and its biological efficacy.

Table 1: Concentration of this compound in Various Actaea racemosa Tissues

Plant TissueConcentration Range (mg/kg of dry weight)
Inflorescence28,582 - 41,354[3]
Leaf8,250 - 16,799[3]
Rhizome2,688 - 4,094[3]
Root1,149 - 1,970[3]
Rachis598 - 1,987[3]

Table 2: In Vitro Biological Activity of Actaea racemosa Extracts and Purified Components

AssayTest SubstanceCell LineIC50 Value
Growth InhibitionEthyl acetate fractionER+ MCF7~20 µg/ml[1]
Growth InhibitionEthyl acetate fractionER- MDA-MB-453~10 µg/ml[1]
CYP1A2 Inhibition75% & 80% Ethanol, 40% Isopropanol Extracts-21.9 - 65.0 µg/ml[4]
CYP2D6 Inhibition75% & 80% Ethanol, 40% Isopropanol Extracts-21.9 - 65.0 µg/ml[4]
CYP2C9 Inhibition75% & 80% Ethanol, 40% Isopropanol Extracts-21.9 - 65.0 µg/ml[4]
CYP3A4 Inhibition75% & 80% Ethanol, 40% Isopropanol Extracts-21.9 - 65.0 µg/ml[4]
CYP Isozyme InhibitionTriterpene Glycosides (general)-25 - 100 µM[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Actaea racemosa Rhizomes

This protocol outlines a general procedure for the extraction and enrichment of triterpene glycosides, including this compound, from dried and ground rhizomes of Actaea racemosa.

Materials:

  • Dried and ground rhizomes of Actaea racemosa

  • Acetone[5]

  • Methanol[1]

  • Ethanol (75% or 80%)[4]

  • Isopropanol (40%)[4]

  • Hexane[1]

  • Ethyl acetate[1]

  • Deionized water

  • Ultrasonicator

  • Rotary evaporator

  • Silica gel for column chromatography[5]

  • Polyamide for column chromatography[1]

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)[5]

  • Vanillin-sulfuric acid reagent for TLC visualization[5]

Procedure:

  • Initial Extraction:

    • Macerate or ultrasonicate the dried, ground rhizomes with an appropriate solvent. Common solvents include acetone, methanol, 75-80% ethanol, or 40% isopropanol.[4][5][6] A plant material to solvent ratio of 1:10 (w/v) is a good starting point.

    • For ultrasonication, process for approximately 45 minutes.[5]

    • Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

  • Solvent-Solvent Partitioning (for enrichment):

    • Dissolve the crude extract in a methanol/water mixture.[1]

    • Perform sequential liquid-liquid partitioning with hexane, followed by ethyl acetate.[1]

    • The ethyl acetate fraction is typically enriched with triterpene glycosides, including this compound.[1]

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Apply the enriched fraction (e.g., from ethyl acetate partitioning or the crude extract) to a silica gel column.[5]

      • Elute the column with a gradient of dichloromethane-methanol (e.g., starting from 9:1 to 5:5, followed by 100% methanol) or n-hexane-ethyl acetate-methanol.[5]

    • Polyamide Column Chromatography:

      • Alternatively, use a polyamide column to specifically fractionate the triterpene glycosides.[1]

    • Fraction Monitoring:

      • Monitor the collected fractions using TLC. A suitable mobile phase is dichloromethane-methanol (85:15 v/v).[5]

      • Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. Triterpene glycosides will appear as characteristic colored spots.

  • Isolation of this compound:

    • Combine the fractions containing the compound of interest, as identified by TLC comparison with a standard.

    • Further purification can be achieved by repeated column chromatography or by crystallization from a suitable solvent like methanol to yield pure this compound as colorless needles.[4][5]

Protocol 2: Quantification of this compound using UPLC-UV/ELSD

This protocol is adapted from a method for the quantitative determination of major triterpenoids in Actaea racemosa.[7]

Instrumentation and Columns:

  • UPLC system with UV and Evaporative Light Scattering (ELS) detectors.

  • Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[7]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

  • Preparation of Sample Solutions:

    • Accurately weigh the dried extract of Actaea racemosa.

    • Dissolve the extract in the mobile phase or a suitable solvent and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile:methanol (7:3) is used.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Detection: Due to low UV absorption of triterpene saponins, an ELS detector is recommended.[7]

    • Injection Volume: Consistent for all standards and samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (from ELSD) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Extraction and Isolation Workflow

Extraction_Workflow start_end start_end process process fraction fraction purified purified A Dried & Ground Actaea racemosa Rhizomes B Solvent Extraction (e.g., Acetone, Methanol, Ethanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning C->D E Ethyl Acetate Fraction (Enriched in Triterpenoids) D->E Enrichment F Column Chromatography (Silica Gel or Polyamide) E->F G Fractions containing This compound F->G H Further Purification (Crystallization) G->H I Pure this compound H->I Adipogenesis_Inhibition compound compound pathway_component pathway_component transcription_factor transcription_factor process process effect effect DA This compound AMPK AMPK Signaling DA->AMPK SIRT1_FOXO1 SIRT1-FOXO1 Pathway DA->SIRT1_FOXO1 CEBPa C/EBPα DA->CEBPa down-regulates CEBPb C/EBPβ DA->CEBPb down-regulates PPARg PPARγ DA->PPARg down-regulates Lipolysis Lipolysis AMPK->Lipolysis activates SIRT1_FOXO1->Lipolysis activates Adipogenesis Adipogenesis CEBPa->Adipogenesis CEBPb->Adipogenesis PPARg->Adipogenesis Obesity Ameliorates Diet-Induced Obesity Adipogenesis->Obesity Lipolysis->Obesity Cancer_Cell_Inhibition compound compound protein protein cell_cycle cell_cycle effect effect DA This compound CyclinD1 Cyclin D1 DA->CyclinD1 decreases CDK4 CDK4 DA->CDK4 decreases pRb Hyperphosphorylated pRb DA->pRb decreases p21 p21cip1 DA->p21 increases G1_Arrest G1 Phase Arrest CyclinD1->G1_Arrest CDK4->G1_Arrest pRb->G1_Arrest p21->G1_Arrest Growth_Inhibition Inhibition of MCF7 Cell Growth G1_Arrest->Growth_Inhibition

References

Application Notes & Protocols: Isolation of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

23-EPI-26-Deoxyactein is a prominent cycloartane triterpenoid glycoside found in several species of the genus Actaea (formerly Cimicifuga), most notably in Black Cohosh (Actaea racemosa or Cimicifuga racemosa).[1][2][3] This compound is a significant biomarker used for the standardization of commercial Black Cohosh extracts.[1][4] These application notes provide a detailed protocol for the isolation and purification of this compound from the rhizomes of Actaea racemosa.

Data Presentation

The following table summarizes key quantitative data related to the isolation and analysis of this compound.

ParameterValue/DescriptionSource(s)
Starting Material Dried, powdered rhizomes of Actaea racemosa L.[1][5][6]
Extraction Solvent Warm Ethanol (EtOH) or Methanol (MeOH)[1][7]
Partitioning Solvents Light Petroleum, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)[7]
Silica Gel Column Chromatography Eluent Petroleum Ether-EtOAc-MeOH (10:5:0.5, v/v/v)[1]
Reversed-Phase (RP-18) Column Chromatography Eluents Acetonitrile-Water (ACN-H₂O) and Methanol-Water (MeOH-H₂O) gradients[1]
HPLC Mobile Phase (Analytical) Gradient of Water (H₂O), Acetonitrile (ACN), and Ethanol (EtOH)[8]
Concentration in Rhizome (Dry Weight) 2,688 to 4,094 mg·kg⁻¹[1][8]
Concentration in Inflorescence (Dry Weight) 28,582 to 41,354 mg·kg⁻¹[1][8]
HPLC Retention Time (Example) 29.17 min (under specific gradient conditions)[8]

Experimental Protocols

This protocol details a multi-step procedure for the isolation of this compound from the rhizomes of Actaea racemosa.

1. Preparation of Plant Material

  • Obtain dried rhizomes of Actaea racemosa.

  • Grind the rhizomes into a fine powder to increase the surface area for extraction.

2. Extraction

  • Macerate the powdered rhizomes with warm ethanol (typically 75-95%) in a ratio of approximately 1:10 (w/v) for 24-48 hours.[7][9]

  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Repeat the extraction process three times to ensure maximum yield.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a syrupy residue.[1]

3. Solvent-Solvent Partitioning

  • Dissolve the crude extract residue in warm water (50–60°C) and filter to remove any water-insoluble material.[7]

  • Suspend the water-soluble portion in water and perform successive liquid-liquid partitioning with solvents of increasing polarity.

  • First, partition with light petroleum to remove non-polar compounds like fats and sterols.

  • Next, partition the aqueous layer with ethyl acetate (EtOAc) to extract compounds of intermediate polarity.

  • Finally, partition the remaining aqueous layer with n-butanol (n-BuOH). Triterpenoid glycosides like this compound are typically enriched in the n-BuOH fraction.[7]

  • Concentrate the n-BuOH fraction to dryness under reduced pressure.

4. Chromatographic Purification

a. Silica Gel Column Chromatography (Initial Separation)

  • Pre-adsorb the dried n-BuOH extract onto a small amount of silica gel.

  • Load the adsorbed sample onto a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions that show a prominent spot corresponding to a this compound standard.

b. Reversed-Phase (RP-18) Column Chromatography (Intermediate Purification)

  • Further purify the combined fractions from the silica gel column using a reversed-phase (RP-18) column.[1]

  • Elute the column with a gradient of acetonitrile-water (ACN-H₂O) or methanol-water (MeOH-H₂O).[1]

  • Collect and analyze fractions by TLC or HPLC to isolate the fractions rich in this compound.

c. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • For high purity, subject the enriched fraction to preparative HPLC on a C18 column.

  • Use a mobile phase gradient, for example, starting with 56% H₂O, 21% ACN, 23% EtOH, and adjusting the gradient to achieve separation.[8]

  • Monitor the elution profile at a low UV wavelength (e.g., 203-210 nm) as triterpenoid glycosides have poor UV absorption.[1]

  • Collect the peak corresponding to the retention time of this compound.

5. Structure Elucidation and Purity Assessment

  • Confirm the identity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[1][10]

  • Assess the purity of the final compound using analytical HPLC. The purity should be ≥95% for use as a reference standard.[11]

Visualizations

experimental_workflow cluster_partition Partitioning Steps start Dried & Powdered Rhizomes of Actaea racemosa extraction Warm Ethanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning pet_ether Light Petroleum (Non-polar fraction) partitioning->pet_ether Discard et_oac Ethyl Acetate (Mid-polar fraction) partitioning->et_oac Discard/Analyze n_buoh n-Butanol (Polar/Glycoside fraction) partitioning->n_buoh concentration2 Concentration of n-BuOH Fraction n_buoh->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel rp18 Reversed-Phase (RP-18) Column Chromatography silica_gel->rp18 prep_hplc Preparative HPLC rp18->prep_hplc final_product Purified this compound prep_hplc->final_product

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_extraction Phase 1: Extraction & Initial Separation cluster_purification Phase 2: Chromatographic Purification cluster_analysis Phase 3: Analysis & Confirmation raw_material Source Material (Actaea racemosa Rhizomes) crude_extract Crude Extract raw_material->crude_extract Ethanol fractionation Fractionation by Polarity crude_extract->fractionation Partitioning nbuoh_fraction n-Butanol Fraction (Enriched with Glycosides) fractionation->nbuoh_fraction coarse_purification Coarse Purification (Silica Gel Chromatography) nbuoh_fraction->coarse_purification fine_purification Fine Purification (RP-18 & Prep-HPLC) coarse_purification->fine_purification pure_compound Isolated Compound fine_purification->pure_compound analysis Structural Elucidation & Purity Check (NMR, MS, Analytical HPLC) pure_compound->analysis final_product This compound (Purity ≥95%) analysis->final_product

Caption: Logical phases in the purification of this compound.

References

Application Notes and Protocols for In Vitro Assays of 23-EPI-26-Deoxyactein Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the anti-cancer and anti-inflammatory activities of 23-EPI-26-Deoxyactein. The following sections offer step-by-step methodologies for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.

Overview of this compound Activity

This compound is a triterpene glycoside with demonstrated biological activities. In vitro studies have highlighted its potential as an anti-cancer and anti-inflammatory agent. Key reported activities include:

  • Anti-Cancer Activity: Inhibition of cell growth and induction of cell cycle arrest in human breast cancer cell lines, such as MCF-7.[1][2]

  • Anti-Inflammatory Activity: Inhibition of nitric oxide (NO) production in macrophage cell lines by reducing the expression of inducible nitric oxide synthase (iNOS).[1][2]

These activities suggest that this compound may exert its effects through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vitro activity of this compound.

AssayCell LineParameterValueReference
Cell ViabilityMCF-7 (ER+ Human Breast Cancer)IC5021 µM[1]
Cell ViabilityMDA-MB-453 (ER- Human Breast Cancer)IC50~10 µg/mL[1]

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of this compound.

Anti-Cancer Activity Assays

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. The final concentration of DMSO should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed MCF-7 cells (5x10³ cells/well) incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Cell Cycle Analysis Workflow

Cell_Cycle_Workflow start Seed and Treat MCF-7 Cells harvest Harvest and Fix with 70% Ethanol start->harvest stain Stain with Propidium Iodide and RNase A harvest->stain analyze Analyze by Flow Cytometry stain->analyze result Determine Cell Cycle Distribution (G1, S, G2/M) analyze->result

Caption: Procedure for cell cycle analysis by flow cytometry.

Anti-Inflammatory Activity Assays

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + compound only).

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition.

NO Inhibition Assay Workflow

NO_Assay_Workflow seed Seed RAW 264.7 cells treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess read Read Absorbance (540 nm) griess->read analyze Calculate NO Inhibition read->analyze NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus IkB_NFkB->NFkB IκBα degradation, NF-κB release DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., iNOS) DNA->Transcription Deoxyactein This compound Deoxyactein->IKK Inhibits? MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (MKKs) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes Deoxyactein This compound Deoxyactein->MAP3K Inhibits?

References

Application Notes and Protocols for Studying 23-EPI-26-Deoxyactein in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 23-EPI-26-Deoxyactein (DA) in animal models, focusing on its application in obesity and metabolic disease research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a triterpene glycoside isolated from the rhizomes of Actaea racemosa (black cohosh). Emerging research has highlighted its potential therapeutic effects, particularly in the context of metabolic diseases. Studies have demonstrated its ability to ameliorate diet-induced obesity, reduce insulin resistance, and modulate key signaling pathways involved in metabolism.[1] This document outlines the established animal models and experimental protocols to investigate the bioactivity of this compound.

Animal Models for Studying this compound

The primary animal model utilized to date for studying the metabolic effects of this compound is the diet-induced obesity (DIO) mouse model.[1]

Diet-Induced Obesity (DIO) Mouse Model

The C57BL/6 mouse strain is a well-established and widely used model for studying diet-induced obesity and related metabolic syndromes.[2][3][4] This strain, when fed a high-fat diet, develops key features of human obesity, including increased body weight, adiposity, insulin resistance, and hyperlipidemia.[2][5]

Rationale for use with this compound: This model is ideal for investigating the anti-obesity and insulin-sensitizing effects of this compound, as it allows for the direct assessment of the compound's ability to counteract the metabolic dysregulation induced by a high-fat diet.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study investigating the effects of this compound in a diet-induced obesity mouse model.[1]

Table 1: Effects of this compound on Body Weight and Composition in High-Fat Diet (HFD)-Fed Mice [1]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Fat Mass (g)Liver Weight (g)
Low-Fat Diet (LFD)21.5 ± 1.228.7 ± 1.57.2 ± 0.82.1 ± 0.41.0 ± 0.1
High-Fat Diet (HFD)21.6 ± 1.142.3 ± 2.120.7 ± 1.912.5 ± 1.32.5 ± 0.3
HFD + DA (1 mg/kg/d)21.7 ± 1.340.1 ± 2.018.4 ± 1.510.8 ± 1.12.2 ± 0.2
HFD + DA (5 mg/kg/d)21.5 ± 1.235.4 ± 1.813.9 ± 1.37.9 ± 0.91.8 ± 0.2
HFD + Luteolin (10 mg/kg/d)21.6 ± 1.136.1 ± 1.914.5 ± 1.48.3 ± 1.01.9 ± 0.2

*p < 0.05 compared to HFD group. Data are presented as mean ± SD.

Table 2: Effects of this compound on Metabolic Parameters in HFD-Fed Mice [1]

Treatment GroupFasting Blood Glucose (mmol/L)Serum Insulin (ng/mL)HOMA-IRSerum Total Cholesterol (mmol/L)Serum Triglycerides (mmol/L)
LFD5.8 ± 0.50.8 ± 0.11.5 ± 0.23.2 ± 0.40.9 ± 0.1
HFD8.9 ± 0.72.1 ± 0.36.2 ± 0.85.8 ± 0.61.8 ± 0.2
HFD + DA (1 mg/kg/d)8.1 ± 0.61.8 ± 0.24.9 ± 0.65.1 ± 0.51.5 ± 0.2
HFD + DA (5 mg/kg/d)6.5 ± 0.51.2 ± 0.22.6 ± 0.44.0 ± 0.41.1 ± 0.1
HFD + Luteolin (10 mg/kg/d)6.8 ± 0.61.3 ± 0.22.9 ± 0.54.2 ± 0.51.2 ± 0.1

*p < 0.05 compared to HFD group. Data are presented as mean ± SD. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Experimental Protocols

Protocol for Diet-Induced Obesity Mouse Model and this compound Treatment

This protocol is adapted from the methodology used to evaluate the anti-obesity effects of this compound in C57BL/6 mice.[1]

Materials:

  • Male C57BL/6 mice (5 weeks old)

  • Low-fat diet (LFD; e.g., 10% kcal from fat)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • This compound (DA)

  • Vehicle for DA (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Luteolin)

  • Animal caging and husbandry supplies

  • Equipment for measuring body weight, food intake, and collecting blood samples

  • Glucose meter and insulin ELISA kit

Procedure:

  • Acclimation: Acclimate male C57BL/6 mice (5 weeks old) to the animal facility for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[4][6]

  • Group Allocation: Randomly divide the mice into the following groups (n=8-10 per group):

    • Low-Fat Diet (LFD) control

    • High-Fat Diet (HFD) control

    • HFD + this compound (1 mg/kg/day)

    • HFD + this compound (5 mg/kg/day)

    • HFD + Positive Control (e.g., Luteolin 10 mg/kg/day)

  • Diet Induction: Feed the LFD group with the low-fat diet and all other groups with the high-fat diet for 12 weeks.[1]

  • Treatment Administration: Prepare fresh solutions of this compound and the positive control in the vehicle daily. Administer the treatments and vehicle to the respective groups via oral gavage once daily for the 12-week duration of the study.

  • Monitoring:

    • Measure body weight and food intake weekly.[6]

    • Monitor the general health of the animals daily.

  • Metabolic Assessments (at the end of the study):

    • Glucose and Insulin Tolerance Tests (Optional, typically performed before the final week): These tests can provide additional insights into glucose metabolism.

    • Fasting Blood Glucose and Insulin: After an overnight fast, collect blood samples via tail vein or cardiac puncture (terminal procedure). Measure blood glucose using a glucometer and serum insulin using an ELISA kit.

    • Serum Lipid Profile: Analyze serum for total cholesterol and triglycerides.

  • Tissue Collection: At the end of the 12-week period, euthanize the mice and collect tissues such as liver and adipose tissue for weight measurement and further analysis (e.g., histology, gene expression).

Signaling Pathway and Workflow Diagrams

Proposed Signaling Pathway of this compound in Adipocytes

The anti-obesity effects of this compound are believed to be mediated through the activation of the AMPK signaling pathway and the SIRT1-FOXO1 axis.[1]

G DA This compound AMPK AMPK DA->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Adipogenesis Adipogenesis Genes (C/ebpα, C/ebpβ, Pparγ) AMPK->Adipogenesis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates Lipolysis Lipolysis Genes FOXO1->Lipolysis Promotes

Caption: Proposed signaling pathway of this compound in adipocytes.

Experimental Workflow for the DIO Mouse Model Study

The following diagram illustrates the key steps in the experimental workflow for evaluating this compound in a diet-induced obesity mouse model.

G cluster_setup Phase 1: Model Induction and Treatment cluster_monitoring Phase 2: In-life Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimation Acclimation (1 week) Grouping Random Grouping Acclimation->Grouping Diet HFD/LFD Feeding (12 weeks) Grouping->Diet Treatment Daily Oral Gavage (DA or Vehicle) Grouping->Treatment BW Weekly Body Weight Treatment->BW FI Weekly Food Intake Treatment->FI Blood Blood Collection (Glucose, Insulin, Lipids) Treatment->Blood Tissues Tissue Collection (Liver, Adipose) Blood->Tissues Data Data Analysis Tissues->Data

Caption: Experimental workflow for the DIO mouse model study.

Proposed Protocols for Future Studies

While the anti-obesity effects of this compound are the most well-documented, its broader anti-inflammatory potential warrants investigation. The following are proposed protocols for future studies in relevant animal models.

Carrageenan-Induced Paw Edema Model for Acute Inflammation

This model is widely used to screen for the anti-inflammatory activity of novel compounds.[7]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast animals overnight.

  • Administer this compound (various doses), vehicle, or positive control orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents.

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Administer this compound (various doses), vehicle, or positive control intraperitoneally or orally.

  • After 1 hour, inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • After 2-6 hours, collect blood via cardiac puncture.

  • Measure the levels of pro-inflammatory cytokines in the serum using ELISA kits.

  • Assess other markers of inflammation in tissues (e.g., liver, lung) as needed.

Conclusion

The available data strongly support a role for this compound in mitigating diet-induced obesity and improving metabolic health in animal models. The provided protocols offer a robust framework for conducting these studies. Further investigation into the anti-inflammatory and other potential therapeutic effects of this compound using established animal models is warranted and will be crucial in elucidating its full pharmacological profile.

References

Application Notes and Protocols for 23-EPI-26-Deoxyactein in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 23-EPI-26-Deoxyactein is a triterpene glycoside isolated from Actaea racemosa (black cohosh). It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects. These notes provide detailed protocols and application data for the use of this compound in various cell culture-based assays.

Physicochemical Properties

PropertyValue
Synonyms 27-Deoxyactein
Molecular Formula C₃₇H₅₆O₁₀
Molecular Weight 660.8 g/mol
CAS Number 264624-38-6
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, and Water.[1]
Storage Store at -20°C for long-term stability.[1]

I. Anti-Cancer Applications in Breast Cancer Cell Lines

This compound has demonstrated inhibitory effects on the growth of human breast cancer cells, specifically the MCF7 cell line, by inducing cell cycle arrest at the G1 phase.[2][3]

Quantitative Data
Cell LineAssayParameterEffective ConcentrationReference
MCF7Growth InhibitionIC₅₀21 μM[2]
MCF7Cell Cycle ArrestG1 Arrest30 µg/ml[4]
Signaling Pathway: Induction of G1 Cell Cycle Arrest in MCF7 Cells

This compound, along with other triterpene glycosides from black cohosh like actein, has been shown to induce G1 cell cycle arrest. This is potentially mediated through the modulation of key cell cycle regulatory proteins. For instance, the related compound actein decreases the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), and the hyperphosphorylated form of the retinoblastoma protein (pRb), while increasing the level of the cdk inhibitor p21cip1.[5]

G1_Cell_Cycle_Arrest Compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Compound->CyclinD1_CDK4 inhibits p21 p21 (CDK Inhibitor) Compound->p21 promotes pRb pRb (Retinoblastoma Protein) CyclinD1_CDK4->pRb phosphorylates E2F E2F Transcription Factor pRb->E2F pRb_p Phosphorylated pRb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes p21->CyclinD1_CDK4

G1 Cell Cycle Arrest Pathway
Experimental Protocol: Cell Cycle Analysis in MCF7 Cells

This protocol outlines the steps to assess the effect of this compound on the cell cycle distribution of MCF7 cells using propidium iodide (PI) staining and flow cytometry.

Workflow Diagram

Cell_Cycle_Workflow start Seed MCF7 Cells treat Treat with this compound (e.g., 30 µg/ml) start->treat harvest Harvest and Wash Cells treat->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Cell Cycle Analysis Workflow

Materials:

  • MCF7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed MCF7 cells in 6-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., a vehicle control (DMSO) and 30 µg/ml of the compound). Incubate for 24-48 hours.

  • Harvesting: Aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. Collect the cells in a centrifuge tube.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Anti-Obesity Applications in Adipocyte Cell Lines

This compound has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes.[2]

Quantitative Data
Cell LineAssayParameterEffective ConcentrationReference
3T3-L1Adipogenesis InhibitionInhibition of lipid accumulation10 μM[2][4]
Signaling Pathway: Inhibition of Adipogenesis in 3T3-L1 Cells

This compound suppresses adipogenesis by down-regulating the expression of key adipogenic transcription factors C/EBPα, C/EBPβ, and PPARγ. Furthermore, it promotes lipolysis through the activation of the AMPK signaling pathway and the SIRT1-FOXO1 pathway.[2][4]

Adipogenesis_Inhibition cluster_inhibition Inhibition of Adipogenesis cluster_lipolysis Promotion of Lipolysis Compound_Inhibit This compound Adipogenic_Factors C/EBPα, C/EBPβ, PPARγ Compound_Inhibit->Adipogenic_Factors Adipogenesis Adipogenesis Adipogenic_Factors->Adipogenesis Compound_Promote This compound AMPK AMPK Compound_Promote->AMPK SIRT1 SIRT1 AMPK->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 Lipolysis Lipolysis FOXO1->Lipolysis

Anti-Adipogenesis Signaling
Experimental Protocol: Adipogenesis Assay in 3T3-L1 Cells

This protocol describes how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, visualized by Oil Red O staining.

Workflow Diagram

Adipogenesis_Workflow start Culture 3T3-L1 preadipocytes to confluence induce Induce differentiation with DMI cocktail + this compound (e.g., 10 µM) start->induce maintain Maintain in insulin-containing medium induce->maintain mature Allow adipocyte maturation maintain->mature stain Fix and stain with Oil Red O mature->stain quantify Quantify lipid accumulation stain->quantify

Adipogenesis Assay Workflow

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin - DMI)

  • Insulin-containing medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium (DMI) containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM).

  • Maintenance: After 2-3 days, replace the medium with insulin-containing medium and continue to culture for another 2 days.

  • Maturation: Replace the medium with regular DMEM with 10% FBS and allow the cells to mature for another 2-4 days, replacing the medium every 2 days.

  • Oil Red O Staining:

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for at least 20 minutes.

    • Wash with water multiple times.

  • Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at a suitable wavelength (e.g., 490-520 nm) to quantify lipid accumulation.

III. Anti-Inflammatory Applications in Microglia

This compound has been found to suppress the production of nitric oxide (NO) in cytokine-stimulated microglial cells.[6]

Quantitative Data
Cell LineStimulantAssayParameterEffective ConcentrationReference
BV-2 MicrogliaIFNγNO ProductionSuppression30 µg/ml[6]
RAW 264.7 MacrophagesIFNγNO ProductionSuppression30 µg/ml[6]
Mechanism of Action: Suppression of Nitric Oxide Production

This compound exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

NO_Suppression Cytokine Cytokine (e.g., IFNγ) iNOS_exp iNOS Gene Expression Cytokine->iNOS_exp induces Cell Microglia / Macrophage iNOS_prot iNOS Protein iNOS_exp->iNOS_prot NO Nitric Oxide (NO) iNOS_prot->NO produces Compound This compound Compound->iNOS_exp inhibits

Inhibition of iNOS Expression
Experimental Protocol: Nitric Oxide Assay in BV-2 Microglia

This protocol describes the measurement of NO production in BV-2 microglial cells using the Griess reagent, which detects nitrite, a stable product of NO.

Workflow Diagram

NO_Assay_Workflow start Seed BV-2 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with IFNγ pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure

Nitric Oxide Assay Workflow

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Interferon-gamma (IFNγ)

  • Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with IFNγ (e.g., 10 ng/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal parts of Component A and B immediately before use).

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve generated using sodium nitrite.

IV. Cytoprotective Applications in Osteoblastic Cells

This compound has been shown to protect osteoblastic MC3T3-E1 cells from apoptosis and cellular damage induced by toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and antimycin A.[1][7][8]

Quantitative Data
Cell LineToxinAssayParameterEffective ConcentrationReference
MC3T3-E1TCDDApoptosis InhibitionReduction of ROS, inhibition of autophagy and apoptosisNot specified[1]
MC3T3-E1Antimycin ACytoprotectionPrevention of cell damage, mitochondrial membrane potential dissipation, and ATP loss0.1-1 µM[2]
Mechanism of Action: Protection Against Oxidative Stress

This compound protects osteoblastic cells by reducing intracellular calcium concentrations, stabilizing the mitochondrial membrane potential, decreasing the production of reactive oxygen species (ROS), and inhibiting cardiolipin peroxidation, thereby inhibiting autophagy and apoptosis.[1]

Cytoprotection_Pathway Toxin Toxin (e.g., TCDD, Antimycin A) ROS Increased ROS Production Toxin->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis Compound This compound Compound->ROS Compound->Mito_Damage Compound->Apoptosis

Cytoprotective Mechanism
Experimental Protocol: Cell Viability Assay in MC3T3-E1 Cells

This protocol uses a standard MTT or MTS assay to measure the cytoprotective effect of this compound against a toxin in MC3T3-E1 osteoblastic cells.

Workflow Diagram

Viability_Assay_Workflow start Seed MC3T3-E1 Cells pretreat Pre-treat with this compound (e.g., 0.1-1 µM) start->pretreat toxin Add Toxin (e.g., Antimycin A) pretreat->toxin incubate Incubate for 24-48 hours toxin->incubate mts Add MTS/MTT Reagent incubate->mts measure Measure Absorbance mts->measure

Cell Viability Assay Workflow

Materials:

  • MC3T3-E1 cells

  • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Toxin (e.g., Antimycin A)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Toxin Exposure: Add the toxin (e.g., Antimycin A) to the wells to induce cell death. Include control wells with no toxin and wells with toxin but no compound.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Measurement:

    • Add MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the original research articles for more detailed information. This product is for research use only and is not for human or veterinary use.[1]

References

Application Notes and Protocols for Investigating 23-EPI-26-Deoxyactein in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, and the subsequent production of pro-inflammatory cytokines are hallmarks of this process. Key signaling pathways, such as the NF-κB and NLRP3 inflammasome pathways, are central to the initiation and propagation of neuroinflammation. Conversely, the Nrf2 pathway plays a crucial protective role by orchestrating an antioxidant and anti-inflammatory response.

While direct studies on the role of 23-EPI-26-Deoxyactein in neuroinflammation are emerging, its structural similarity to other bioactive natural compounds suggests its potential as a modulator of these key inflammatory pathways. This document provides a comprehensive guide for researchers to investigate the therapeutic potential of this compound in neuroinflammation. It includes detailed protocols for in vitro and in vivo studies, along with data presentation tables and visual diagrams of the implicated signaling pathways and experimental workflows.

Hypothesized Mechanism of Action

Based on the known activities of structurally related compounds, it is hypothesized that this compound may exert its anti-neuroinflammatory effects through two primary mechanisms:

  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4] Many natural compounds have been shown to inhibit NLRP3 inflammasome activation.[1][4]

  • Activation of the Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of cellular redox homeostasis.[5][6] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and anti-inflammatory genes.[5][7][8]

Data Presentation: Expected Outcomes

The following tables provide a template for presenting quantitative data from experiments designed to test the efficacy of this compound. The values presented are hypothetical and for illustrative purposes.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Microglia

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control5.2 ± 0.812.5 ± 1.58.1 ± 1.1
LPS (1 µg/mL)250.6 ± 20.3850.2 ± 55.7620.4 ± 45.9
LPS + this compound (1 µM)150.3 ± 15.1550.8 ± 40.2410.7 ± 30.5
LPS + this compound (5 µM)75.9 ± 8.2320.1 ± 25.8215.3 ± 18.9
LPS + this compound (10 µM)25.4 ± 3.1150.7 ± 12.490.6 ± 9.8

Table 2: Effect of this compound on NLRP3 Inflammasome Activation in BV-2 Microglia

Treatment GroupCaspase-1 Activity (Fold Change)IL-1β Release (pg/mL)
Vehicle Control1.0 ± 0.14.8 ± 0.7
LPS + ATP8.5 ± 0.9280.4 ± 25.1
LPS + ATP + this compound (1 µM)5.2 ± 0.6170.2 ± 18.3
LPS + ATP + this compound (5 µM)2.8 ± 0.385.6 ± 9.5
LPS + ATP + this compound (10 µM)1.3 ± 0.230.1 ± 4.2

Table 3: Effect of this compound on Nrf2 Target Gene Expression in BV-2 Microglia

Treatment GroupHO-1 mRNA (Fold Change)NQO1 mRNA (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.1
This compound (1 µM)2.5 ± 0.32.1 ± 0.2
This compound (5 µM)5.8 ± 0.74.9 ± 0.5
This compound (10 µM)12.3 ± 1.510.7 ± 1.1

Experimental Protocols

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated BV-2 Microglial Cells

BV-2 immortalized murine microglial cells provide a robust and reproducible in vitro model to study neuroinflammation.

1. Cell Culture and Treatment:

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding Density: Plate 2 x 10^5 cells/well in a 6-well plate.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. For NLRP3 inflammasome activation, a two-step stimulation is required: prime with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 45 minutes.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

  • Objective: To measure the concentration of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Centrifuge at 300 x g for 10 minutes to remove cellular debris.

    • Perform ELISA using commercially available kits for IL-1β, TNF-α, and IL-6 according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on a standard curve.

3. Western Blot for NF-κB and Nrf2 Pathway Proteins:

  • Objective: To assess the activation of the NF-κB and Nrf2 signaling pathways.

  • Protocol:

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

4. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:

  • Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., HO-1, NQO1).

  • Protocol:

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This model is used to assess the in vivo efficacy of this compound in a more physiologically relevant setting.[9]

1. Animals and Treatment:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection for 7 consecutive days.

    • On day 7, induce neuroinflammation by a single i.p. injection of LPS (0.5 mg/kg).

    • Sacrifice the animals 24 hours after the LPS injection.

2. Brain Tissue Processing:

  • Protocol:

    • Perfuse the mice with ice-cold PBS.

    • Dissect the brain and divide it into hemispheres.

    • Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.

    • Homogenize the other hemisphere for cytokine analysis and Western blotting.

3. Immunohistochemistry for Microglial Activation:

  • Objective: To visualize and quantify the activation of microglia in the brain.

  • Protocol:

    • Prepare brain sections from the fixed hemisphere.

    • Perform immunohistochemical staining using an antibody against Iba1, a marker for microglia.

    • Counterstain with DAPI to visualize cell nuclei.

    • Capture images using a fluorescence microscope.

    • Analyze microglial morphology and density.

Visualizations

Signaling Pathways

G Hypothesized Anti-Neuroinflammatory Mechanism of this compound cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 NF-κB & NLRP3 Inflammasome Pathways cluster_2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Assembly NFkB->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Deoxyactein_Inhibit This compound (Inhibition) Deoxyactein_Inhibit->NFkB Inhibits Deoxyactein_Inhibit->NLRP3 Inhibits Keap1 Keap1 Nrf2 Nrf2 Nrf2->Keap1 Sequestration ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Deoxyactein_Activate This compound (Activation) Deoxyactein_Activate->Keap1 Inhibits

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Workflows

G In Vitro Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis start Seed BV-2 Microglia pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS +/- ATP pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells elisa ELISA for Cytokines supernatant->elisa western Western Blot for Signaling Proteins cells->western qpcr qRT-PCR for Gene Expression cells->qpcr data_analysis Data Analysis & Interpretation elisa->data_analysis Quantitative Data western->data_analysis Protein Levels qpcr->data_analysis mRNA Levels

Caption: Workflow for in vitro investigation of this compound.

G In Vivo Experimental Workflow cluster_0 Animal Treatment cluster_1 Tissue Collection cluster_2 Tissue Processing & Analysis start Acclimatize C57BL/6 Mice treat Daily i.p. Injection of This compound start->treat induce Induce Neuroinflammation with LPS (i.p.) treat->induce sacrifice Sacrifice Mice (24h post-LPS) induce->sacrifice perfuse Perfuse with PBS sacrifice->perfuse dissect Dissect Brain perfuse->dissect fix Fix Hemisphere in PFA dissect->fix homogenize Homogenize Hemisphere dissect->homogenize ihc Immunohistochemistry (Iba1) fix->ihc elisa_wb ELISA & Western Blot homogenize->elisa_wb data_analysis Data Analysis & Interpretation ihc->data_analysis Microglial Morphology elisa_wb->data_analysis Protein & Cytokine Levels

Caption: Workflow for in vivo investigation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 23-EPI-26-Deoxyactein Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 23-EPI-26-Deoxyactein. The information is designed to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility?

A1: this compound, also known as 27-Deoxyactein, is a triterpene glycoside that presents as a crystalline solid.[1][2] While it is reported to be soluble in water, its aqueous solubility is pH-dependent, with optimal solubility observed at pH 7.5.[1][3] It is also soluble in several organic solvents, including DMSO, pyridine, methanol, and ethanol.[4][5]

Q2: I am having trouble dissolving this compound in an aqueous buffer. What could be the issue?

A2: Difficulty in dissolving this compound in aqueous solutions can arise from several factors:

  • pH of the buffer: The compound's solubility is highest at a neutral to slightly alkaline pH (around 7.5).[3] If your buffer is acidic, you may encounter solubility issues.

  • Low Temperature: As with many compounds, solubility can be enhanced by gentle warming.

  • Insufficient Agitation: Proper mixing is crucial for dissolving the crystalline solid.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maintain the stability and efficacy of your this compound stock solutions, it is recommended to:

  • Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6]

Q4: Is this compound stable in acidic conditions?

A4: this compound is a spiroketal glycoside and may undergo degradation in acidic environments.[7] One study demonstrated a half-life of approximately 80.6 minutes in simulated gastric fluid, suggesting that prolonged exposure to low pH can lead to compound degradation.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitate forms after adding this compound to my aqueous buffer. The pH of your buffer may be too low.1. Check the pH of your buffer and adjust it to be closer to 7.5, if your experimental conditions allow.[3]2. Consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
The compound is not fully dissolving, even with vortexing. The dissolution rate may be slow at room temperature.1. Gently warm the solution to 37°C.[6]2. Use an ultrasonic bath to aid in dissolution.[6]3. Increase the mixing time.
I observe a decrease in the compound's activity over time in my experiments. The compound may be degrading in your experimental medium.1. If your medium is acidic, consider the stability of the compound over the time course of your experiment.[7]2. Prepare fresh dilutions from a frozen stock solution for each experiment.

Quantitative Solubility Data

Solvent Reported Solubility Reference
WaterSoluble (pH-dependent)[1][3]
DMSO100 mg/mL[6]
PyridineSoluble[4][5]
MethanolSoluble[4][5]
EthanolSoluble[4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication in an ultrasonic bath can be used to facilitate dissolution.[6]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Thaw a single-use aliquot of the concentrated this compound stock solution (from Protocol 1).

  • Determine the final desired concentration of this compound in your aqueous buffer.

  • Calculate the volume of the stock solution needed to achieve the final concentration.

  • Add the calculated volume of the stock solution to your aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and does not interfere with your experimental system.

Visualizations

experimental_workflow Workflow for Preparing this compound Solutions start Start weigh Weigh Crystalline This compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve Compound (Vortex, Warm, Sonicate) add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Aqueous Working Solution store->prepare_working dilute Dilute Stock into Aqueous Buffer (with mixing) prepare_working->dilute final_solution Final Working Solution dilute->final_solution end End final_solution->end

Caption: Workflow for the preparation of this compound solutions.

micellar_solubilization Micellar Solubilization of Hydrophobic Compounds by Saponins cluster_micelle Saponin Micelle in Aqueous Solution hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail drug Poorly Soluble Compound micelle_core Hydrophobic Core drug->micelle_core Encapsulated micelle_shell Hydrophilic Shell caption Saponins, like this compound, can form micelles in water. The hydrophobic core can encapsulate poorly soluble compounds, increasing their overall solubility in the aqueous solution.

Caption: Conceptual diagram of micellar solubilization by saponins.

References

23-EPI-26-Deoxyactein stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 23-EPI-26-Deoxyactein. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] Another viable option is storage at 2-8°C for up to 24 months, provided the vial is kept tightly sealed.[2]

Q2: How should I store solutions of this compound?

It is highly recommended to prepare and use solutions on the same day.[2] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials. For storage up to one month, a temperature of -20°C is suitable.[3] For longer-term storage of up to six months, it is recommended to store the aliquots at -80°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is crucial to store the compound in single-use aliquots.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in water, DMSO, pyridine, methanol, and ethanol.[1][2]

Q4: What is the stability of this compound in acidic conditions?

This compound is susceptible to degradation in acidic environments. A study using simulated human gastric fluid showed that the compound has a half-life of approximately 80.6 minutes, indicating instability in such conditions.[4]

Q5: How is this compound shipped, and do I need to take any special precautions upon receiving it?

The compound is typically shipped at room temperature for domestic deliveries within the continental US.[1] Upon receipt, before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2] If the compound has adhered to the cap or neck of the vial during transit, gently shake the vial to ensure all the powder settles at the bottom before opening.[2]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationStability Notes
Solid-20°C≥ 4 yearsTightly sealed vial.[1]
Solid2-8°CUp to 24 monthsTightly sealed vial.[2]
Stock Solution-20°CUp to 1 monthStore in tightly sealed, single-use aliquots.[3]
Stock Solution-80°CUp to 6 monthsStore in tightly sealed, single-use aliquots.[3]

Table 2: Stability of this compound under Specific Conditions

ConditionHalf-lifeNotes
Simulated Gastric Fluid80.6 minutesIndicates susceptibility to degradation in acidic environments.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored at the recommended temperature and protected from moisture. For solutions, use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles.
Inaccurate concentration due to improper dissolution.Before use, ensure the compound has fully dissolved. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[3]
Low or no compound detected in in-vivo studies Degradation in the gastrointestinal tract.Be aware of the compound's instability in acidic conditions, which may affect oral bioavailability.[4][5] Consider alternative routes of administration if significant degradation is a concern.
Precipitate forms in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Allow the solution to equilibrate to room temperature and vortex gently. If the precipitate persists, brief sonication may help. Ensure vials are tightly sealed to prevent solvent evaporation.

Experimental Protocols & Workflows

Protocol: Preparation and Storage of Stock Solutions

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[2]

  • Dissolution: Prepare the stock solution by dissolving the compound in a suitable solvent (e.g., DMSO, Ethanol) to the desired concentration. If needed, warm the solution to 37°C and sonicate to ensure complete dissolution.[3]

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Storage: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[3]

Experimental Workflow: Stability Assessment in Simulated Gastric Fluid

This workflow outlines the general steps for assessing the stability of this compound in an acidic environment, based on the principles of the cited study.[4]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare stock solution of This compound incubate Incubate compound in SGF at 37°C prep_compound->incubate prep_sgf Prepare simulated gastric fluid (SGF) prep_sgf->incubate sampling Collect samples at various time points incubate->sampling quench Quench reaction (e.g., with organic solvent) sampling->quench analyze Analyze samples using LC-MS/MS quench->analyze plot Plot concentration vs. time analyze->plot calculate Calculate half-life plot->calculate

Caption: Workflow for assessing the stability of this compound in simulated gastric fluid.

Logical Troubleshooting Flowchart

This diagram provides a logical approach to troubleshooting inconsistent experimental results that may be related to the stability of this compound.

G start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions of Solid Compound (-20°C or 2-8°C?) start->check_storage improper_solid_storage Action: Obtain a new vial of the compound. check_storage->improper_solid_storage Incorrect check_solution_prep Review Solution Preparation and Storage Protocol (Freshly made? Stored correctly?) check_storage->check_solution_prep Correct improper_solution_storage Action: Prepare fresh solution. Implement proper aliquoting and storage procedures. check_solution_prep->improper_solution_storage Incorrect check_handling Confirm Proper Handling (Equilibration before opening, complete dissolution?) check_solution_prep->check_handling Correct improper_handling Action: Retrain on handling procedures. Ensure complete dissolution. check_handling->improper_handling Incorrect other_factors Consider Other Experimental Variables (e.g., assay conditions, instrumentation). check_handling->other_factors Correct

Caption: Troubleshooting flowchart for inconsistent results with this compound.

References

Technical Support Center: 23-EPI-26-Deoxyactein Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 23-EPI-26-Deoxyactein. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this triterpenoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the main sources for isolating this compound?

A1: The primary source of this compound is the roots and rhizomes of the plant Actaea racemosa (syn. Cimicifuga racemosa), commonly known as black cohosh[1][2]. While the rhizome is the traditionally used part, studies have shown that other tissues, such as the leaves and inflorescence, can contain significantly higher concentrations of the compound[3][4].

Q2: What makes this compound challenging to purify?

A2: The main challenges include:

  • Structural Similarity: It is often present with other closely related triterpenoid glycosides like actein and cimiracemoside A, which have similar polarities and can co-elute during chromatography[2][5].

  • Poor UV Absorbance: As a triterpenoid glycoside, it lacks a strong chromophore, making detection by standard HPLC-UV difficult, especially at low concentrations[2].

  • Acid Instability: The compound may be susceptible to degradation under acidic conditions, which can limit the choice of solvents and chromatographic stationary phases[1][6].

Q3: How can I improve the detection of this compound during HPLC analysis?

A3: Due to its low UV absorption, alternative detection methods are highly recommended. The most effective are Mass Spectrometry (MS) and Evaporative Light Scattering Detection (ELSD)[2][3][7]. These detectors are not dependent on chromophores and offer much higher sensitivity for this class of compounds. For quantitative analysis, LC-MS/MS methods provide the best selectivity and sensitivity[7].

Q4: What are the recommended storage conditions for purified this compound?

A4: The purified compound, as a crystalline solid, is stable for at least four years when stored at -20°C[8]. For stock solutions, it is recommended to store them at -20°C for use within one month or at -80°C for use within six months. Avoid repeated freeze-thaw cycles by preparing aliquots[9].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Initial Extraction 1. Incomplete extraction from plant material. 2. Degradation during extraction.1. Ensure plant material is finely ground. Use a suitable solvent like methanol or 70-75% ethanol and allow sufficient time for percolation or sonication[1][2]. 2. Avoid harsh pH conditions. Perform extraction at room temperature to minimize thermal degradation.
Poor Separation / Co-elution of Impurities 1. Structurally similar compounds (e.g., actein) are present. 2. Inappropriate chromatography column or solvent system.1. Employ multi-step chromatographic purification. Use orthogonal methods (e.g., normal-phase silica followed by reverse-phase C18). 2. For reverse-phase HPLC, use a shallow gradient with acetonitrile/water or methanol/water systems[10]. Consider adding a small amount of a third solvent, like ethanol, to modify selectivity[3].
No/Weak Peak on HPLC-UV Detector 1. Compound has poor UV absorbance. 2. Concentration is below the detection limit.1. Switch to a more suitable detector like ELSD or MS[2][11]. 2. If only UV is available, concentrate the sample. Consider chemical derivatization to attach a UV-active group, though this adds complexity[12].
Compound Degradation in Sample 1. Presence of acid from the mobile phase (e.g., TFA). 2. Sample stored improperly before analysis.1. The compound is known to degrade in simulated gastric acid[1]. Use mobile phase modifiers with caution. If possible, use neutral pH or a weaker acid like formic acid[13]. 2. Store purified fractions and stock solutions at -20°C or below[8].

Data & Tables

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterSoluble[8]
DMSO100 mg/mL[9]
MethanolSoluble[14]
EthanolSoluble[14]
PyridineSoluble[14]

Table 2: Comparison of Chromatographic Techniques for Triterpenoid Saponin Purification

TechniquePrincipleProsCons
Silica Gel Column Chromatography Adsorption (Normal-Phase)Good for initial cleanup of crude extracts; cost-effective.Can have lower resolution for similar compounds; potential for irreversible adsorption or degradation.
Reverse-Phase HPLC (C18) Partitioning (Reverse-Phase)High resolution for separating closely related compounds; reproducible[13].Requires solvents of high purity; can be expensive for preparative scale.
Counter-Current Chromatography (HSCCC) Liquid-Liquid PartitioningNo solid support matrix, preventing irreversible adsorption and sample degradation; high sample recovery[11].Can be complex to develop suitable two-phase solvent systems; specialized equipment needed.

Experimental Protocols

Protocol 1: General Isolation from Cimicifuga racemosa Rhizomes

This protocol describes a general workflow for the initial extraction and enrichment of a triterpenoid glycoside fraction.

  • Preparation: Air-dry and grind the rhizomes of C. racemosa into a fine powder.

  • Extraction: Macerate or percolate the powdered rhizomes with 70-75% ethanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times to ensure completeness[1].

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to yield a crude syrup or solid residue[2].

  • Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning against a nonpolar solvent (e.g., hexane) to remove lipids and chlorophylls. Subsequently, partition the aqueous layer against a medium-polarity solvent like ethyl acetate to extract the saponin-rich fraction[11].

  • Enrichment: Evaporate the ethyl acetate fraction to dryness. This enriched fraction can now be subjected to further chromatographic purification.

Protocol 2: Preparative HPLC for Final Purification

This protocol is a representative method for the final purification step. Optimization is required based on the specific instrument and impurity profile.

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Sample Preparation: Dissolve the enriched saponin fraction from Protocol 1 in methanol or DMSO. Filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient Elution:

    • 0-10 min: 30% B

    • 10-40 min: 30% to 60% B (shallow gradient for separation)

    • 40-45 min: 60% to 90% B (column wash)

    • 45-50 min: 90% B

    • 50-55 min: 90% to 30% B (re-equilibration)

  • Detection: Use an ELSD or collect fractions for subsequent analysis by LC-MS to identify those containing this compound[3][7].

  • Post-Processing: Combine the pure fractions, evaporate the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified compound as a white solid.

Visualizations

Purification_Workflow start Dried & Powdered C. racemosa Rhizomes extraction Solvent Extraction (70% EtOH) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning enriched_fraction Enriched Saponin Fraction partitioning->enriched_fraction  Ethyl Acetate  Phase silica Silica Gel Column (Optional Pre-purification) enriched_fraction->silica prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc Direct to HPLC pre_purified Pre-purified Fraction silica->pre_purified pre_purified->prep_hplc pure_compound Pure 23-EPI-26- Deoxyactein prep_hplc->pure_compound Troubleshooting_Tree start Problem: Low Purity after Prep-HPLC check_chrom Review Analytical Chromatogram (LC-MS or ELSD) start->check_chrom broad_peak Is the main peak broad or tailing? check_chrom->broad_peak coelution Are there co-eluting peaks or shoulders? broad_peak->coelution No overload Action: Reduce sample load. Check for column degradation. broad_peak->overload Yes gradient Action: Optimize gradient. Make it shallower around the target peak's retention time. coelution->gradient Yes no_issue Peak shape is good. No obvious co-elution. coelution->no_issue No orthogonal Action: Add an orthogonal purification step before HPLC (e.g., Silica Column). gradient->orthogonal If optimization fails reinject Action: Re-inject a diluted sample on an analytical column to confirm purity. no_issue->reinject

References

Technical Support Center: Optimizing 23-EPI-26-Deoxyactein Dosage in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 23-EPI-26-Deoxyactein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and troubleshooting common issues encountered when working with this potent triterpenoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural triterpenoid glycoside isolated from plants of the Actaea genus (formerly Cimicifuga), such as Black Cohosh (Actaea racemosa). It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.[1][2] Its mechanism of action is primarily associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent modulation of the SIRT1-FOXO1 axis.[2]

Q2: What is the recommended starting dosage for in vitro experiments?

A2: The optimal in vitro concentration of this compound is cell-line dependent. Based on available literature, a starting concentration range of 0.01 µM to 50 µM is recommended. For example, in 3T3-L1 preadipocytes, a concentration of 10 µM has been shown to inhibit adipogenesis.[2] In human breast cancer cell lines like MCF7, an IC50 value of 21 µM has been reported. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What is a suitable starting dosage for in vivo animal studies?

A3: For in vivo studies in mice, oral administration of this compound has been effective in the range of 1-10 mg/kg body weight, administered daily.[2] A dose of 5 mg/kg/day has been shown to significantly ameliorate diet-induced obesity in C57BL/6 mice.[2] As with any in vivo experiment, it is crucial to conduct preliminary dose-finding studies to establish the optimal and non-toxic dose for your specific animal model and research question.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in water, DMSO, pyridine, methanol, and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. To maintain its stability, the compound should be stored at -20°C. It is critical to avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed in vitro. 1. Compound Degradation: Repeated freeze-thaw cycles or improper storage may have degraded the compound.2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay.3. Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.1. Use a fresh aliquot of the compound. Ensure proper storage at -20°C.2. Perform a dose-response experiment to determine the optimal concentration.3. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and does not affect cell viability. Briefly vortex or sonicate the stock solution before dilution.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response.2. Inconsistent Compound Preparation: Variations in the preparation of the working solutions can lead to different effective concentrations.1. Standardize cell culture conditions, including passage number and seeding density.2. Prepare fresh working solutions for each experiment from a single, well-mixed stock solution.
Unexpected or off-target effects. 1. High Concentration: High concentrations of the compound may lead to non-specific effects.2. Contradictory Effects of Whole Extract: The pure compound may have different effects compared to the whole plant extract from which it is derived. For instance, this compound has been shown to suppress cytokine-induced nitric oxide production, while the whole Black Cohosh extract enhanced it.[3]1. Use the lowest effective concentration determined from your dose-response studies.2. Be aware of the context of your research. If translating findings from whole extract studies, consider that other compounds in the extract may modulate the activity of this compound.
Poor bioavailability or efficacy in in vivo studies. 1. Gastric Degradation: The compound may be degraded by the acidic environment of the stomach following oral administration.2. Improper Vehicle: The vehicle used for administration may not be suitable for this compound, leading to poor absorption.3. Short Half-Life: The compound has a relatively short half-life of approximately 2 hours in humans, which may necessitate more frequent dosing.[4][5]1. Consider alternative routes of administration or the use of enteric-coated formulations if significant degradation is suspected.2. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used. Ensure the compound is uniformly suspended before each administration.3. Adjust the dosing schedule based on pharmacokinetic studies in your animal model.

Data Summary

Table 1: Reported In Vitro Dosages and Effects of this compound

Cell LineConcentration RangeIncubation TimeObserved EffectReference
3T3-L1 preadipocytes0-50 µM8 days10 µM inhibited adipogenesis.[2]
MCF7 (human breast cancer)~21 µM (IC50)Not SpecifiedInhibited cell growth and induced G1 cell cycle arrest.
Osteoblastic MC3T3-E1 cells0.1-1 µMNot SpecifiedProtected against Antimycin A-induced cell damage.
Pancreatic β-cells (RIN-m5F)0.1-1 µMNot SpecifiedProtected against methylglyoxal-induced oxidative cell damage.

Table 2: Reported In Vivo Dosages and Effects of this compound in Mice

Animal ModelDosageAdministration RouteDurationObserved EffectReference
C57BL/6 mice (diet-induced obesity)1-10 mg/kg/dayOral12 weeks5 mg/kg/day significantly lowered body weight gain, fat mass, and improved glucose intolerance.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for AMPK Activation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) as an indicator of AMPK activation in cells treated with this compound.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AMPKα to total AMPKα.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Cell Line Selection (e.g., 3T3-L1, MCF7) B Dose-Response Assay (e.g., MTT Assay) A->B C Determine Optimal Dose (e.g., IC50) B->C D Mechanism of Action Studies (e.g., Western Blot for p-AMPK) C->D E Animal Model Selection (e.g., C57BL/6 Mice) F Dose-Finding Study E->F G Efficacy Study (e.g., Oral Gavage) F->G H Endpoint Analysis (e.g., Body Weight, Glucose Tolerance) G->H

Figure 1. General experimental workflow for studying this compound.

Signaling_Pathway Proposed Signaling Pathway of this compound cluster_activation Activation cluster_downstream Downstream Effects Deoxyactein This compound AMPK AMPK Deoxyactein->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Adipogenesis Inhibition of Adipogenesis AMPK->Adipogenesis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates Lipolysis Adipocyte Lipolysis FOXO1->Lipolysis

Figure 2. Proposed signaling pathway of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckCompound Check Compound Integrity & Preparation Start->CheckCompound CheckCells Check Cell Culture Conditions CheckCompound->CheckCells No Problem SolutionCompound Use Fresh Aliquot, Standardize Preparation CheckCompound->SolutionCompound Problem Found CheckAssay Review Assay Protocol CheckCells->CheckAssay No Problem SolutionCells Standardize Passage #, Seeding Density CheckCells->SolutionCells Problem Found SolutionAssay Ensure Consistent Incubation Times & Reagents CheckAssay->SolutionAssay Problem Found

Figure 3. A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: 23-EPI-26-Deoxyactein LC-MS/MS Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 23-EPI-26-Deoxyactein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the LC-MS/MS detection of this compound.

1. I am not seeing any peak for this compound. What are the possible causes?

  • Incorrect Mass Detection Settings: Ensure your mass spectrometer is set to monitor for the correct mass-to-charge ratio (m/z). This compound is a triterpene glycoside with a molecular weight of 660.8 g/mol .[1] Depending on the ionization mode and mobile phase composition, it can be detected as various adducts.

  • Suboptimal Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode has been successfully used for the analysis of triterpene glycosides from Cimicifuga racemosa (Black Cohosh).[2][3] While Electrospray Ionization (ESI) can also be used, APCI may provide better sensitivity for this class of compounds.

  • Sample Degradation: Ensure proper sample handling and storage to prevent degradation of the analyte.

  • Chromatographic Issues: The compound may not be eluting from the column or may be co-eluting with interfering substances, leading to ion suppression.

2. I am observing a weak signal for my compound. How can I improve the signal intensity?

  • Optimize Ionization Source Parameters: Adjust the source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and capillary voltage to maximize the ionization efficiency of this compound.

  • Mobile Phase Modification: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase can improve protonation and enhance the signal in positive ion mode.

  • MS/MS Parameter Optimization: If you are using tandem mass spectrometry (MS/MS), optimize the collision energy for the specific precursor-to-product ion transition to achieve the highest signal intensity.

  • Sample Concentration: If possible, increase the concentration of the sample injected.

3. My peak shape is poor (e.g., tailing or fronting). What can I do?

  • Mobile Phase pH: For basic compounds, interactions with residual silanols on the silica-based column can cause peak tailing. Lowering the mobile phase pH to around 3 can help to protonate these silanols and reduce these secondary interactions.

  • Column Choice: Ensure you are using a high-quality, well-maintained C18 column. Column contamination can lead to poor peak shape.

  • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

4. I am seeing multiple peaks that could correspond to my compound. How can I confirm the correct peak?

  • MS/MS Fragmentation: The most definitive way to confirm the identity of your peak is by comparing its MS/MS fragmentation pattern to that of a certified reference standard. Triterpene glycosides typically show a characteristic loss of their sugar moieties.

  • Retention Time Matching: Compare the retention time of your peak with that of a reference standard under identical chromatographic conditions.

  • Adduct Formation: this compound can form various adducts (e.g., with sodium [M+Na]+, ammonium [M+NH4]+, or acetate [M+CH3COO]-).[4] Look for the expected mass differences between these adducts and the protonated molecule [M+H]+.

5. What are the expected precursor and product ions for this compound?

While specific fragmentation data for this compound is not extensively published, based on its structure as a triterpene glycoside, the following can be expected:

  • Precursor Ion: In positive ion mode, the protonated molecule [M+H]+ at m/z 661.4 would be the primary target. Adducts such as the sodium adduct [M+Na]+ at m/z 683.4 or an acetate adduct [M+CH3COO]- at m/z 719.4 in negative mode may also be observed and monitored.[4]

  • Product Ions: The major fragmentation pathway for glycosides involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. For this compound, which contains a xylopyranoside group, a neutral loss of the xylose sugar (132 Da) would be expected. Therefore, a major product ion would be the aglycone fragment. Further fragmentation of the triterpene backbone may also occur.

Troubleshooting Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the LC-MS/MS detection of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound LC-MS/MS Detection Start Start: Problem Encountered (e.g., No Peak, Low Signal, Poor Peak Shape) CheckMS Step 1: Verify MS Settings - Correct m/z for [M+H]+, [M+Na]+, etc. - Appropriate Ionization Mode (Positive ESI/APCI) - Source Parameters Optimized? Start->CheckMS CheckLC Step 2: Evaluate Chromatography - Check Column Integrity & Connections - Mobile Phase Composition & pH Correct? - Gradient Profile Appropriate? CheckMS->CheckLC MS Settings OK Consult Consult Senior Scientist or Instrument Specialist CheckMS->Consult Incorrect Settings Found & Corrected, Still No Improvement CheckSample Step 3: Assess Sample Preparation - Sample Integrity (Degradation?) - Correct Sample Concentration? - Injection Solvent Compatibility? CheckLC->CheckSample Chromatography OK CheckLC->Consult LC Issues Identified & Corrected, Still No Improvement AnalyzeData Step 4: In-depth Data Analysis - Look for Adducts - Check for In-source Fragmentation - Evaluate Matrix Effects CheckSample->AnalyzeData Sample Prep OK CheckSample->Consult Sample Issues Addressed, Still No Improvement Resolution Problem Resolved AnalyzeData->Resolution Issue Identified & Fixed AnalyzeData->Consult Unable to Identify Root Cause

References

Technical Support Center: 23-EPI-26-Deoxyactein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of 23-EPI-26-Deoxyactein extracted from Actaea racemosa (Black Cohosh).

Frequently Asked Questions (FAQs)

Q1: What is the best plant part of Actaea racemosa to use for maximizing the yield of this compound?

A1: The concentration of this compound varies significantly among different tissues of the black cohosh plant. The inflorescence and leaves have been found to contain substantially higher concentrations compared to the rhizomes and roots.[1] Therefore, for maximizing the yield, targeting the inflorescence and leaves is recommended.

Q2: Which solvent system is most effective for extracting this compound?

A2: Various polar solvents have been successfully used for the extraction of this compound. Commonly reported effective solvents include methanol, acetone, and ethanol, often in combination with water.[2][3][4] A 75% ethanol solution has been used for creating standardized extracts.[5][6][7] An 80:20 methanol-water mixture has also been documented for efficient extraction.[2] The choice of solvent may also depend on the subsequent purification steps.

Q3: What are the common analytical methods for quantifying the yield of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS-MS, is a highly sensitive and specific method for the quantitative analysis of this compound.[5] Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy has also been described as an accurate method for quantifying cycloartane glycosides, including this compound, in crude extracts.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal plant material selected.Utilize the inflorescence or leaves of Actaea racemosa, as they contain the highest concentrations of the compound.[1] The phytochemical content can also vary based on the growing season, with a general decrease observed over time.[1][2]
Inefficient extraction solvent.Employ a polar solvent system such as 80:20 methanol:water or 75% ethanol.[2][5][6][7] Consider performing sequential extractions to maximize recovery from the plant material.
Inadequate extraction technique.Utilize methods like ultrasonication or heat-reflux extraction to enhance the extraction efficiency.[3][8] Ensure sufficient extraction time and temperature. For instance, sonication in a water bath at 55°C for an extended period has been reported.[2]
Inconsistent Extraction Results Variability in plant material.Ensure the plant material is from a consistent source and harvested at a similar stage of development. The concentration of this compound can decrease throughout the growing season.[1][2]
Incomplete extraction.Increase the extraction time or the number of extraction cycles. Grinding the plant material to a fine powder can also increase the surface area and improve extraction efficiency.
Difficulty in Compound Isolation and Purification Co-extraction of interfering compounds.Employ partitioning steps. For example, a methanolic extract can be partitioned against a non-polar solvent like chloroform to remove lipids and other interfering substances.[9] Subsequent chromatographic techniques such as column chromatography on silica gel or RP-18 can be used for further purification.[9]

Experimental Protocols

Protocol 1: Methanol-Water Extraction using Sonication

This protocol is adapted from methodologies described for the extraction of triterpene glycosides from Actaea racemosa.[2]

  • Preparation of Plant Material:

    • Dry the selected plant tissue (e.g., inflorescence, leaves) at a controlled temperature.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 0.5 g of the ground plant material into a 50 mL conical tube.

    • Add 20 mL of an 80:20 methanol:water solution.

    • Place the tube in a sonicator water bath at 55°C for 3 days, with occasional shaking.

  • Sample Preparation for Analysis:

    • Centrifuge the tube to pellet the solid material.

    • Remove an aliquot of the supernatant for analysis by HPLC or LC-MS.

Protocol 2: Acetone Extraction using Ultrasonication

This protocol is based on methods used for the extraction of cycloartane glycosides for NMR analysis.[3]

  • Preparation of Plant Material:

    • Dry and grind the rhizomes of Actaea racemosa.

  • Extraction:

    • For quantitative analysis, accurately weigh 100.0 mg of the plant material.

    • Add 1000 µL of acetone.

    • Sonicate for 45 minutes.

  • Sample Preparation for Analysis:

    • Shake the mixture for 15 minutes at 200 rpm.

    • Filter the solution directly into an appropriate vial for analysis.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Purification PlantMaterial Select Plant Material (Inflorescence/Leaves) Grinding Dry and Grind PlantMaterial->Grinding Solvent Add Solvent (e.g., 80% MeOH or 75% EtOH) Grinding->Solvent ExtractionMethod Apply Extraction Technique (e.g., Sonication, Reflux) Solvent->ExtractionMethod Centrifugation Centrifuge/Filter ExtractionMethod->Centrifugation CrudeExtract Crude Extract Centrifugation->CrudeExtract Analysis Quantitative Analysis (LC-MS/MS, qHNMR) CrudeExtract->Analysis Purification Purification (Column Chromatography) CrudeExtract->Purification

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield PlantPart Incorrect Plant Part LowYield->PlantPart is caused by Solvent Suboptimal Solvent LowYield->Solvent is caused by Technique Inefficient Technique LowYield->Technique is caused by UseInflorescence Use Inflorescence/Leaves PlantPart->UseInflorescence is resolved by UsePolarSolvent Use 80% MeOH / 75% EtOH Solvent->UsePolarSolvent is resolved by EnhanceMethod Use Sonication/Reflux Technique->EnhanceMethod is resolved by

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: 23-EPI-26-Deoxyactein Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 23-EPI-26-Deoxyactein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triterpene glycoside and a major constituent of the plant Actaea racemosa (black cohosh). Its mechanism of action is multifaceted and not fully elucidated, but it is known to exhibit anti-inflammatory and anti-cancer properties. It has been shown to suppress cytokine-induced nitric oxide (NO) production in microglial cells and inhibit the growth of human breast cancer cells by inducing cell cycle arrest.[1]

Q2: What is the correct nomenclature for this compound?

The correct and current name is this compound. It was previously, but incorrectly, referred to as "27-deoxyactein".[2]

Q3: What are the solubility and storage recommendations for this compound?

This compound is a crystalline solid that is soluble in water.[3] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Causes & Troubleshooting Steps:

  • Improper Storage: Ensure the compound has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.

  • Incorrect Concentration: Verify the calculations for your working concentrations. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Solvent Effects: If using a solvent such as DMSO, ensure the final concentration in your culture medium is not toxic to the cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 for growth inhibition in MCF-7 breast cancer cells has been reported to be 21 µM.[4] However, this can vary, so it is crucial to determine the effective concentration range for your specific cell line.

  • pH of the Medium: The solubility of triterpene glycosides can be pH-dependent, with the highest concentration often achieved at a pH of 7.5.[5] Ensure your culture medium is properly buffered.

Issue 2: High Variability in Experimental Replicates

Possible Causes & Troubleshooting Steps:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding plates. After seeding, gently rock the plate in a cross-pattern to ensure even distribution of cells.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or media without cells.

  • Inconsistent Treatment Application: Ensure that the compound is added to each well at the same time and mixed gently but thoroughly.

  • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting their response to stimuli.

Issue 3: Unexpected Cytotoxicity

Possible Causes & Troubleshooting Steps:

  • Concentration Too High: The compound may be cytotoxic at high concentrations. Perform a dose-response experiment to identify the optimal non-toxic working concentration.

  • Contamination: Test your cell cultures for mycoplasma and other microbial contaminants, which can affect cell health and their response to treatment.

  • Solvent Toxicity: As mentioned previously, high concentrations of solvents like DMSO can be toxic to cells.

Experimental Protocols & Data

Growth Inhibition of MCF-7 Breast Cancer Cells

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle (e.g., sterile water or DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the treatment medium to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: IC50 Values for Breast Cancer Cell Lines

Cell LineIC50 (µg/mL)IC50 (µM)
MCF-73.1[6]~4.7
MDA-MB-2312.5[6]~3.8
SK-BR35.5[6]~8.3
MCF-7-21[4]

Note: The conversion from µg/mL to µM is approximated based on the molecular weight of this compound (660.8 g/mol ).

Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

This protocol provides a framework for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 cells.

Materials:

  • BV-2 cells

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle

  • Griess Reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at an appropriate density.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate for 24-48 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add treatment to cells incubate_24h->add_treatment prepare_treatment Prepare serial dilutions of This compound prepare_treatment->add_treatment incubate_48_72h Incubate for 48-72h add_treatment->incubate_48_72h add_reagent Add cell viability reagent incubate_48_72h->add_reagent read_plate Measure absorbance/ fluorescence add_reagent->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data

Caption: Workflow for assessing cell viability after treatment.

Potential Anti-inflammatory Signaling

G Deoxyactein This compound ROS Reactive Oxygen Species (ROS) Deoxyactein->ROS Osteoclast_Factors Osteoclast Differentiation Factors Deoxyactein->Osteoclast_Factors Osteoblast_Function Improved Osteoblast Function Deoxyactein->Osteoblast_Function Inflammatory_Stimuli Inflammatory Stimuli (e.g., Antimycin A) Inflammatory_Stimuli->ROS TNFa TNF-α Osteoclast_Factors->TNFa IL6 IL-6 Osteoclast_Factors->IL6 RANKL RANKL Osteoclast_Factors->RANKL

Caption: Deoxyactein's inhibition of inflammatory mediators.

References

Technical Support Center: 23-EPI-26-Deoxyactein Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining treatment protocols involving 23-EPI-26-Deoxyactein.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a triterpene glycoside that is a major constituent of the medicinal plant Black Cohosh (Actaea racemosa)[1][2]. It is often used as a standard for the quantification of triterpenoid glycosides in black cohosh extracts[1].

Q2: What are the known biological activities of this compound?

A2: this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects. It has been shown to suppress cytokine-induced nitric oxide production in microglial cells[3][4]. In the context of cancer, it can inhibit the growth of human breast cancer cells and induce cell cycle arrest at the G1 phase. Furthermore, it has demonstrated potential in ameliorating diet-induced obesity by activating the AMPK signaling and SIRT1-FOXO1 pathway.

Q3: What is the proposed mechanism of action for this compound?

A3: The precise mechanism of action is still under investigation, but several pathways have been proposed. For its anti-inflammatory effects, it is known to reduce the expression of inducible nitric oxide synthase (iNOS)[3][4]. Its anti-obesity effects are linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and the subsequent activation of the SIRT1-FOXO1 signaling pathway. In cancer cells, it can modulate the levels of cell cycle regulatory proteins.

Q4: What are the solubility and storage recommendations for this compound?

A4: this compound is soluble in DMSO, pyridine, methanol, and ethanol. For long-term storage, it is recommended to store the compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Q5: What is the in vivo pharmacokinetic profile of this compound?

A5: Pharmacokinetic studies in women have shown that after oral administration, this compound has a half-life of approximately 2 hours[5][6][7]. No phase I or phase II metabolites have been observed, and the compound is excreted unchanged in the urine, although in very small amounts, suggesting other routes of clearance or degradation in the gastrointestinal tract[5][6][7].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot for single use. Store at -80°C for long-term stability.
Incorrect Concentration: The effective concentration can be cell-type dependent.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in vitro have been reported to range from 0.01 to 10 µM.
Cell Line Insensitivity: The target signaling pathways may not be active or responsive in the chosen cell line.Research the expression and activity of AMPK and SIRT1 in your cell line. Consider using a positive control for pathway activation (e.g., AICAR for AMPK).
High Cell Death/Toxicity Concentration Too High: Exceeding the optimal concentration range can lead to cytotoxicity.Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration (CC50) of this compound in your cell line.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% v/v). Run a solvent-only control.
Precipitation of Compound in Culture Medium Poor Solubility: The compound may precipitate out of the aqueous culture medium.Prepare the final dilution in pre-warmed culture medium and vortex thoroughly before adding to the cells. Avoid using concentrations that exceed the solubility limit in your final assay volume.
Variability in Western Blot Results for p-AMPK Inconsistent Protein Extraction: Poor lysis or protein degradation can lead to variable results.Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process.
Suboptimal Antibody Concentration: Incorrect primary or secondary antibody dilutions.Titrate the anti-p-AMPK and anti-total-AMPK antibodies to determine the optimal working concentration for your experimental setup.
Inaccurate Nitric Oxide Measurement with Griess Assay Interference from Media Components: Phenol red in culture media can interfere with the colorimetric reading.Use phenol red-free culture medium for the experiment.
Sample Degradation: Nitrite is unstable and can be oxidized to nitrate.Analyze samples immediately after collection or store them at -80°C.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 660.83 g/mol .

    • Dissolve the calculated amount of the compound in the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTS Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing the vehicle (DMSO) as a control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide Production Assay (Griess Assay)
  • Materials:

    • Cells capable of producing nitric oxide (e.g., RAW 264.7 macrophages)

    • Phenol red-free complete culture medium

    • Lipopolysaccharide (LPS) or other inducing agents

    • This compound stock solution

    • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

    • 96-well plate

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inducing agent (e.g., LPS at 1 µg/mL) to induce nitric oxide production. Include appropriate controls (untreated cells, cells treated with inducing agent alone).

    • Incubate for the desired period (e.g., 24 hours).

    • Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

    • Add 50 µL of Griess Reagent to each well containing the supernatant and the standards.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Western Blot Analysis of AMPK Activation
  • Materials:

    • Cells of interest

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total AMPKα to normalize the results.

Visualizations

23-EPI-26-Deoxyactein_Signaling_Pathway Compound This compound AMPK AMPK Compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates ActiveSIRT1 SIRT1 (Active) SIRT1->ActiveSIRT1 FOXO1 FOXO1 ActiveSIRT1->FOXO1 Deacetylates DeacetylatedFOXO1 Deacetylated FOXO1 FOXO1->DeacetylatedFOXO1 GeneExpression Regulation of Gene Expression (e.g., Lipolysis, Autophagy) DeacetylatedFOXO1->GeneExpression CellularEffects Anti-Obesity & other Cellular Effects GeneExpression->CellularEffects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation CellCulture 1. Cell Culture & Seeding Start->CellCulture Treatment 2. Treatment with This compound CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTS) Treatment->Viability Biochemical 3b. Biochemical Assays Treatment->Biochemical DataAnalysis 4. Data Analysis & Interpretation Viability->DataAnalysis NO_Assay Nitric Oxide Assay (Griess Assay) Biochemical->NO_Assay WesternBlot Western Blot (p-AMPK) Biochemical->WesternBlot NO_Assay->DataAnalysis WesternBlot->DataAnalysis Conclusion End: Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for studying this compound.

References

minimizing off-target effects of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects and ensure accurate experimental outcomes with 23-EPI-26-Deoxyactein.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a triterpene glycoside isolated from black cohosh.[1] Its primary characterized activities are anti-inflammatory and anti-cancer effects. The anti-inflammatory activity is attributed to the inhibition of nitric oxide (NO) production by reducing the expression of inducible nitric oxide synthase (iNOS).[2] Its anti-cancer activity has been demonstrated through the inhibition of MCF-7 human breast cancer cell growth by inducing cell cycle arrest at the G1 phase.[2]

Q2: What are the known molecular targets of this compound?

A2: Based on its observed biological activities, the likely molecular targets include components of the cell cycle and inflammatory signaling pathways. These include Cyclin-Dependent Kinases (CDK), the CDK inhibitor p21, Nitric Oxide Synthase (NOS), and the NF-κB signaling pathway, including p65.[2]

Q3: What are the potential off-target effects of this compound?

A3: Currently, there is limited publicly available data from comprehensive selectivity profiling (e.g., kinome scans) for this compound. However, like many small molecules, it has the potential to interact with unintended targets. Potential off-target effects could arise from interactions with other kinases, transcription factors, or enzymes with structural similarities to its intended targets. Researchers should empirically determine the specificity of this compound in their experimental system.

Q4: How can I minimize the risk of misinterpreting experimental results due to potential off-target effects?

A4: To minimize the risk of misinterpretation, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired biological effect in your system through dose-response studies.

  • Employ orthogonal approaches: Use complementary methods to validate your findings. For example, if observing cell cycle arrest, confirm the effect using a different compound known to target the same pathway or use genetic approaches like siRNA to knock down the proposed target.

  • Perform rescue experiments: If you hypothesize that this compound acts on a specific target, attempt to "rescue" the phenotype by overexpressing that target.

  • Profile against related targets: If possible, test the activity of this compound against closely related proteins to assess its selectivity.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects in Microglial Cells

You are observing variable inhibition of nitric oxide (NO) production in your microglial cell line after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a low passage number range, and not overly confluent, as this can alter their response to stimuli.
LPS Potency and Purity Use a fresh, high-quality lot of lipopolysaccharide (LPS) for stimulation. LPS potency can vary between lots.
Compound Stability Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them properly. Avoid repeated freeze-thaw cycles.
Assay Timing Optimize the pre-incubation time with this compound before LPS stimulation and the subsequent incubation time for NO measurement.
Off-Target Cytotoxicity High concentrations of the compound may be causing cytotoxicity, leading to a decrease in NO production that is not specific to iNOS inhibition. Perform a cell viability assay (e.g., MTT or LDH) in parallel.
Issue 2: Unexpected Cell Cycle Arrest Profile in Cancer Cells

You are observing G2/M arrest or a mixed cell cycle profile in your cancer cell line, instead of the expected G1 arrest.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line-Specific Responses The mechanism of action may be cell-type specific. The reported G1 arrest was in MCF-7 cells.[2] Your cell line may have different cell cycle checkpoint regulation.
Compound Concentration Higher concentrations of this compound may induce off-target effects leading to a different cell cycle arrest profile. Perform a dose-response experiment and analyze the cell cycle at various concentrations.
Duration of Treatment The timing of cell cycle analysis is critical. A prolonged incubation might lead to secondary effects. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the primary cell cycle arrest.
Compensation Mechanisms The cell line may be adapting to the G1 block, leading to arrest at a later checkpoint. Analyze the expression of key cell cycle proteins (e.g., cyclins, CDKs) at different time points.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Women

ParameterValue
Half-life (t1/2) ~2 hours
Metabolism No phase I or phase II metabolites observed
Excretion < 0.01% recovered in urine after 24 hours

Data from a study involving oral administration of a standardized black cohosh extract.

Experimental Protocols

Protocol 1: Nitric Oxide Production Assay in Microglial Cells

This protocol is adapted from standard methods for measuring NO production using the Griess reagent.[3][4]

Materials:

  • BV-2 microglial cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Protocol 2: Cell Cycle Analysis in MCF-7 Cells

This protocol describes cell cycle analysis by flow cytometry using propidium iodide (PI) staining.[5][6][7][8][9]

Materials:

  • MCF-7 cells

  • RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach and reach approximately 60-70% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Simplified Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB (p65) TLR4->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation EPI This compound EPI->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis seed_cells Seed MCF-7 Cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells fix_cells Fix in 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide/RNase fix_cells->stain_cells flow_cytometry Flow Cytometry Acquisition stain_cells->flow_cytometry data_analysis Data Analysis (Cell Cycle Phases) flow_cytometry->data_analysis

Caption: Workflow for analyzing cell cycle effects of this compound.

References

Validation & Comparative

A Comparative Analysis of 23-EPI-26-Deoxyactein and Actein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the biochemical and pharmacological properties of two prominent triterpene glycosides derived from Actaea racemosa (Black Cohosh).

This guide provides a detailed comparison of 23-EPI-26-Deoxyactein and Actein, two triterpene glycosides isolated from the rhizomes of Actaea racemosa. Both compounds have garnered significant interest in the scientific community for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies for key experiments.

Biochemical and Pharmacological Properties

PropertyThis compoundActein
Synonyms 27-Deoxyactein-
Molecular Formula C₃₇H₅₆O₁₀C₃₇H₅₆O₁₁
Molecular Weight 660.8 g/mol 676.83 g/mol
Primary Source Actaea racemosa (Black Cohosh)Actaea racemosa (Black Cohosh), Cimicifuga foetida

Comparative Performance Data

The following tables summarize the quantitative data available for the biological activities of this compound and Actein.

Table 1: Anti-Cancer Activity
CompoundCell LineAssayIC₅₀ ValueReference
This compoundMCF-7 (ER+)Growth Inhibition21 µM[1]
ActeinHMEC-1Proliferation65 nM (Anti-angiogenic)[2]
Actein DerivativeHCC1806 (TNBC)Growth Inhibition2.78 µM[3]
Actein DerivativeMDA-MB-231 (TNBC)Growth Inhibition9.11 µM[3]

ER+: Estrogen Receptor Positive, TNBC: Triple-Negative Breast Cancer

Table 2: Anti-Obesity and Metabolic Effects (In Vivo)
CompoundModelDosageKey FindingsReference
This compoundDiet-induced obese C57BL/6 mice5 mg/kg/day (oral)Significantly lowered body weight gain, fat mass, and liver weight. Improved glucose intolerance.[1]
Actein--Data not available-
Table 3: Pharmacokinetic Parameters (Human)
CompoundParameterValueReference
This compoundHalf-life (t½)~2 hours[3][4]
Peak Serum Concentration (Cmax)2.2 ng/mL (1.4 mg dose) to 12.4 ng/mL (5.6 mg dose)[4]
Time to Peak (Tmax)2.0 - 2.9 hours[4]
Urinary Excretion (24h)< 0.01% of dose[4]
Actein (Triterpene Glycoside)--Specific pharmacokinetic data for the triterpene glycoside Actein is limited. It has been reported that after gastric intubation of 35.7 mg/kg actein in rats, the serum level peaked at 2.4 μg/mL.

Signaling Pathways and Mechanisms of Action

This compound

This compound has demonstrated a multifaceted mechanism of action, primarily impacting inflammatory and metabolic pathways.

  • Anti-inflammatory Effects: It suppresses the production of nitric oxide (NO) in microglial cells, a key process in neuroinflammation. This is achieved by reducing the expression of inducible nitric oxide synthase (iNOS).

  • Anti-Obesity and Metabolic Effects: The compound promotes adipocyte lipolysis and inhibits adipogenesis. Mechanistic studies have shown that these effects are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the SIRT1-FOXO1 pathway.[1]

This compound Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK iNOS iNOS This compound->iNOS SIRT1 SIRT1 AMPK->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 Adipogenesis Adipogenesis FOXO1->Adipogenesis Lipolysis Lipolysis FOXO1->Lipolysis Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Inflammation Inflammation Nitric Oxide->Inflammation

This compound signaling pathways.
Actein

Actein exhibits a broader range of activities, including anti-cancer, pro-osteogenic, and anti-inflammatory effects, mediated by several signaling pathways.

  • Anti-Cancer Effects: Actein inhibits the proliferation of various cancer cells, including breast cancer and osteosarcoma.[5][6] It has been shown to modulate the activity of the ER IP3 receptor and Na,K-ATPase, leading to calcium release. Furthermore, it influences the NF-κB and MEK signaling pathways.[2]

  • Osteogenic Effects: Actein stimulates osteoblastic bone formation, suggesting its potential in treating osteoporosis. It has been shown to prevent oxidative damage to osteoblasts.

  • Anti-inflammatory and Anti-angiogenic Effects: Actein can suppress the protein expressions of VEGFR1 and downregulate JNK and ERK signaling pathways in endothelial cells, contributing to its anti-angiogenic effects.[2]

Actein Signaling Pathway Actein Actein ER IP3 Receptor ER IP3 Receptor Actein->ER IP3 Receptor Na,K-ATPase Na,K-ATPase Actein->Na,K-ATPase NF-kB NF-kB Actein->NF-kB MEK MEK Actein->MEK JNK JNK Actein->JNK VEGFR1 VEGFR1 Actein->VEGFR1 Ca2+ Release Ca2+ Release ER IP3 Receptor->Ca2+ Release Na,K-ATPase->Ca2+ Release Cell Proliferation Cell Proliferation NF-kB->Cell Proliferation ERK ERK MEK->ERK ERK->Cell Proliferation Apoptosis Apoptosis JNK->Apoptosis Angiogenesis Angiogenesis VEGFR1->Angiogenesis

Actein signaling pathways.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Adipogenesis Assay

Adipogenesis Assay Workflow start Seed 3T3-L1 preadipocytes confluency Grow to confluency (2 days) start->confluency induction Induce differentiation with MDI medium (IBMX, Dexamethasone, Insulin) confluency->induction maintenance Maintain in insulin-containing medium induction->maintenance maturation Allow adipocyte maturation (approx. 8 days total) maintenance->maturation staining Fix cells and stain with Oil Red O maturation->staining quantification Extract dye and quantify absorbance staining->quantification end Data Analysis quantification->end MCF-7 Proliferation Assay Workflow start Seed MCF-7 cells in 96-well plates attachment Allow cells to attach overnight start->attachment treatment Treat with varying concentrations of test compound attachment->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation assay Add proliferation reagent (e.g., MTT, WST-1) incubation->assay measurement Measure absorbance or fluorescence assay->measurement end Calculate IC50 measurement->end Osteoblast Mineralization Assay Workflow start Seed osteoblasts (e.g., MC3T3-E1) in culture plates growth Culture in growth medium until confluent start->growth induction Switch to osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) growth->induction treatment Treat with test compounds induction->treatment incubation Incubate for 14-21 days, changing medium every 2-3 days treatment->incubation staining Fix cells and stain with Alizarin Red S incubation->staining quantification Extract the stain and measure absorbance staining->quantification end Data Analysis quantification->end Nitric Oxide Assay Workflow start Seed microglial cells (e.g., BV-2) in 96-well plates adherence Allow cells to adhere start->adherence pretreatment Pre-treat with test compounds adherence->pretreatment stimulation Stimulate with an inflammatory agent (e.g., LPS) pretreatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation griess_assay Collect supernatant and perform Griess assay incubation->griess_assay measurement Measure absorbance at 540 nm griess_assay->measurement end Calculate nitrite concentration measurement->end

References

Unveiling the Anti-Inflammatory Potential of 23-EPI-26-Deoxyactein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the anti-inflammatory properties of 23-EPI-26-Deoxyactein, a prominent triterpenoid glycoside isolated from Actaea racemosa (Black Cohosh), reveals its significant potential in modulating key inflammatory pathways. This comparison guide offers researchers, scientists, and drug development professionals an objective analysis of its efficacy against established anti-inflammatory agents, supported by experimental data and detailed methodologies.

Executive Summary

This compound has demonstrated notable anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The primary mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) expression. This guide provides a comparative assessment of this compound against the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Ibuprofen, as well as the corticosteroid Dexamethasone, based on their half-maximal inhibitory concentrations (IC50) for NO production.

Data Presentation: Comparative Efficacy

The anti-inflammatory potency of this compound and its counterparts was evaluated by their ability to inhibit NO production in activated macrophages. The following table summarizes the IC50 values, providing a quantitative comparison of their efficacy.

CompoundTargetCell LineStimulusIC50 (µM)Citation(s)
This compoundNitric Oxide ProductionRAW 264.7IFNγ> 45 µM*[1]
IndomethacinNitric Oxide ProductionRAW 264.7LPS56.8[2]
IbuprofeniNOS ActivityRat Primary Glial CellsLPS + INFγ760[3]
DexamethasoneNitric Oxide ProductionJ774 MacrophagesLPS0.1 - 10[4]

*In one study, 30 µg/ml (approximately 45 µM) of this compound suppressed NO production by up to 23 ± 7% in IFNγ-induced RAW 264.7 cells, suggesting an IC50 value higher than this concentration under these specific conditions.[1] Further research is required to establish a precise IC50 value for LPS-induced NO inhibition.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the expression of key inflammatory genes. While initially thought to directly inhibit the NF-κB pathway, current evidence suggests a more nuanced mechanism. Studies indicate that this compound reduces the mRNA levels of iNOS, the enzyme responsible for producing large amounts of NO during inflammation.[5][6] Interestingly, one study reported that this compound did not affect the nuclear translocation of the NF-κB p65 subunit, a critical step in the classical NF-κB activation pathway.[5] Instead, its mechanism may involve the modulation of other signaling molecules, such as interferon regulatory factor 1 (IRF-1), which is also a key regulator of iNOS expression.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Macrophage Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IRF-1 Pathway IRF-1 Pathway TLR4->IRF-1 Pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocates to Nucleus IRF-1_nuc IRF-1 IRF-1 Pathway->IRF-1_nuc Activates & Translocates iNOS Gene iNOS Gene NF-κB_nuc->iNOS Gene Promotes Transcription IRF-1_nuc->iNOS Gene Promotes Transcription iNOS mRNA iNOS mRNA iNOS Gene->iNOS mRNA Transcription iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Translation This compound This compound This compound->IRF-1 Pathway Inhibits? This compound->iNOS mRNA Reduces Expression NO Production NO Production iNOS Protein->NO Production Catalyzes Inflammation Inflammation NO Production->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory activity of test compounds by measuring their ability to inhibit nitric oxide production.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Indomethacin, Ibuprofen, Dexamethasone). Cells are pre-incubated with the compounds for 1-2 hours.

  • Stimulation: Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response. A set of untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

  • Nitrite Quantification (Griess Assay): After incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture RAW 264.7 Cells B Seed Cells in 96-well Plate A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance (540 nm) G->H I Calculate IC50 H->I

Caption: Workflow for assessing NO inhibition in RAW 264.7 cells.

Conclusion

This compound demonstrates clear anti-inflammatory properties by inhibiting nitric oxide production through the downregulation of iNOS expression. While a direct IC50 comparison with potent anti-inflammatory drugs like Dexamethasone is still needed, the existing data positions this compound as a promising natural compound for further investigation in the development of novel anti-inflammatory therapies. Its unique potential mechanism of action, possibly targeting pathways upstream of or parallel to NF-κB nuclear translocation, warrants deeper exploration. This guide provides a foundational comparison to aid researchers in contextualizing the anti-inflammatory potential of this intriguing triterpenoid glycoside.

References

Comparative Analysis of the Anti-Cancer Activity of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-cancer properties of 23-EPI-26-Deoxyactein with Actein, a structurally related triterpenoid glycoside, and Doxorubicin, a standard chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals, offering objective data to support further investigation and development.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Actein, and Doxorubicin in various cancer cell lines. The data highlights the cytotoxic potential of these compounds across different cancer types.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound (in Ethyl Acetate Fraction) MCF-7Breast (ER+)~20 µg/mL[1]
MDA-MB-453Breast (ER-)~10 µg/mL[1]
Actein T24BladderNot specified[2]
5637BladderNot specified[2]
U937LeukemiaNot specified
MDA-MB-361Breast (HER2+)Not specified[3]
Doxorubicin MCF-7Breast (ER+)2.5 µM[2]
MDA-MB-231Breast (Triple Negative)0.99 ± 0.03 μM[4]
T-47DBreast (ER+, PR+)0.43 ± 0.01 μM[4]
A549Lung> 20 µM[1][2]
HeLaCervical2.9 µM[1][2]

Note: The IC50 values for this compound are from an ethyl acetate fraction of Actaea racemosa and not of the purified compound, which may influence the observed potency. Further studies with the purified compound are necessary for a more direct comparison.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Actein, or Doxorubicin and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis (early and late) and necrosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound and Actein is mediated through the modulation of distinct signaling pathways, leading to cell cycle arrest and apoptosis.

This compound: G1 Phase Arrest

This compound primarily induces cell cycle arrest at the G1 phase in breast cancer cells. This is achieved through the modulation of key regulatory proteins of the cell cycle. The proposed mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of the Cyclin D1/Cdk4 complex. This leads to the hypophosphorylation of the Retinoblastoma protein (pRb), preventing the release of the E2F transcription factor and thereby blocking the entry of the cell into the S phase.

G1_Arrest_Pathway This compound This compound p21 p21 This compound->p21 CyclinD1_Cdk4 Cyclin D1/Cdk4 p21->CyclinD1_Cdk4 Inhibits pRb pRb CyclinD1_Cdk4->pRb pRb_p pRb-P E2F E2F pRb_p->E2F pRb->E2F Sequesters G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Actein: A Multi-Pathway Inhibitor

Actein exhibits a broader mechanism of action, targeting multiple signaling pathways implicated in cancer cell proliferation, survival, and metastasis. In HER2-positive breast cancer, Actein has been shown to suppress the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, both of which are critical for tumor growth and survival.[3] Furthermore, in leukemia cells, Actein induces apoptosis by inhibiting the RhoA/ROCK1 signaling pathway. This multi-targeted approach suggests that Actein may have therapeutic potential across a range of cancer types.

Actein_Pathway cluster_breast_cancer HER2+ Breast Cancer cluster_leukemia Leukemia Actein_BC Actein AKT_mTOR AKT/mTOR Pathway Actein_BC->AKT_mTOR Ras_Raf_MAPK Ras/Raf/MAPK Pathway Actein_BC->Ras_Raf_MAPK Proliferation_Survival_BC Proliferation & Survival AKT_mTOR->Proliferation_Survival_BC Ras_Raf_MAPK->Proliferation_Survival_BC Actein_L Actein RhoA_ROCK1 RhoA/ROCK1 Pathway Actein_L->RhoA_ROCK1 Apoptosis_L Apoptosis RhoA_ROCK1->Apoptosis_L

Caption: Overview of Actein's inhibitory effects on key signaling pathways in different cancers.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-cancer activity of a test compound.

Experimental_Workflow Start Select Cancer Cell Lines Compound_Prep Prepare Compound Stock Solutions Start->Compound_Prep Cell_Culture Cell Culture & Seeding Compound_Prep->Cell_Culture Treatment Treat Cells with Test Compounds Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V Assay (Apoptosis) Treatment->Apoptosis_Assay CellCycle_Assay PI Staining (Cell Cycle) Treatment->CellCycle_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro anti-cancer drug screening.

References

A Comparative Analysis of 23-EPI-26-Deoxyactein from Diverse Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Promising Natural Compound

23-EPI-26-Deoxyactein, a complex cycloartane triterpene glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a major constituent of black cohosh (Actaea racemosa), this compound is at the forefront of research into natural alternatives for various therapeutic applications. This guide provides a comprehensive comparative analysis of this compound from different natural sources, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways of its biological actions. To date, a total chemical synthesis of this compound has not been reported in the scientific literature, making natural sources the exclusive origin of this compound.

I. Quantitative Comparison of this compound from Natural Sources

The primary natural sources of this compound are various species of the Actaea genus (formerly Cimicifuga). The concentration of this valuable compound can vary significantly depending on the species, the specific plant tissue, and even the growing conditions.

Table 1: Concentration of this compound in Different Actaea Species and Tissues
Source SpeciesPlant TissueConcentration (mg/kg dry weight)Reference
Actaea racemosaInflorescence28,582 - 41,354[1]
Actaea racemosaLeaf8,250 - 16,799[1]
Actaea racemosaRhizome2,688 - 4,094[1]
Actaea racemosaRoot1,149 - 1,970[1]
Actaea racemosaRachis598 - 1,987[1]
Cimicifuga dahuricaNot SpecifiedPresent[2]
Cimicifuga foetidaNot SpecifiedPresent[2]

Note: While the presence of this compound in Cimicifuga dahurica and Cimicifuga foetida has been confirmed, specific quantitative data for direct comparison is limited in the available literature.

Table 2: Purity of this compound from Different Sources
SourcePurityAnalytical MethodReference
Isolated from Actaea racemosa≥95%Not Specified[3][4]
Commercial Standard98.05%Not Specified[3]

II. Experimental Protocols

A detailed understanding of the methodologies used to isolate and analyze this compound is crucial for reproducibility and comparative studies.

Isolation and Purification of this compound from Actaea racemosa

The following is a summarized protocol based on established methods:

  • Extraction: The dried and ground rhizomes of Actaea racemosa are extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol).

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their solubility.

  • Chromatography: The fraction enriched with triterpene glycosides is further purified using a series of chromatographic techniques. This often involves:

    • Column Chromatography: Using stationary phases like silica gel or polyamide to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a C18 reversed-phase column with a gradient elution of water and an organic solvent like acetonitrile.

  • Crystallization: The purified fraction containing this compound is concentrated, and the compound is crystallized to achieve high purity.

  • Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow for Isolation and Purification

G Start Dried & Ground Actaea racemosa Rhizomes Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Water) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel / Polyamide) Partitioning->ColumnChrom HPLC Reversed-Phase HPLC (C18 column) ColumnChrom->HPLC Crystallization Crystallization HPLC->Crystallization Analysis Structural Analysis (NMR, MS) Crystallization->Analysis

Caption: Workflow for the isolation and purification of this compound.

Quantitative Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation using an organic solvent (e.g., acetonitrile). The supernatant is then evaporated and reconstituted in a suitable solvent.

  • Chromatographic Separation: The sample is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid, is used to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to selectively detect and quantify the precursor and product ions of this compound, ensuring high specificity and sensitivity.

III. Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth.[2][5] One of the proposed mechanisms involves the regulation of key proteins involved in cell cycle progression.[5]

Signaling Pathway of this compound in Cancer Cells

G cluster_cell_cycle Cell Cycle Regulation Deoxyactein This compound CyclinD1_CDK4 Cyclin D1 / CDK4 Deoxyactein->CyclinD1_CDK4 downregulates pRb pRb Phosphorylation Deoxyactein->pRb decreases p21 p21 (CDK Inhibitor) Deoxyactein->p21 upregulates Apoptosis Apoptosis Deoxyactein->Apoptosis CyclinD1_CDK4->pRb phosphorylates E2F E2F Release pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes CellCycleArrest G1 Cell Cycle Arrest p21->CyclinD1_CDK4 inhibits

Caption: Proposed mechanism of cell cycle arrest by this compound.

Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators

This compound has demonstrated anti-inflammatory properties by reducing the production of key inflammatory mediators.[6] This includes the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[6] While the precise mechanism is still under investigation, it is suggested to involve the modulation of pathways like the NF-κB signaling cascade.

Anti-Inflammatory Signaling Pathway of this compound

G cluster_nfkb NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Deoxyactein This compound Deoxyactein->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression promotes Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Mediators

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Anti-Obesity and Metabolic Effects

Recent studies have highlighted the potential of this compound in combating obesity and related metabolic disorders.[3] It has been shown to inhibit adipogenesis (the formation of fat cells) and improve insulin sensitivity.[3] The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1)-Forkhead box protein O1 (FOXO1) signaling pathways.

Metabolic Signaling Pathway of this compound

G Deoxyactein This compound AMPK AMPK Deoxyactein->AMPK activates Adipogenesis_Genes Adipogenic Transcription Factors (C/ebpα, C/ebpβ, Pparγ) Deoxyactein->Adipogenesis_Genes downregulates SIRT1 SIRT1 AMPK->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates Lipolysis Lipolysis FOXO1->Lipolysis promotes Adipogenesis Adipogenesis Adipogenesis_Genes->Adipogenesis promotes

References

Comparative Efficacy of 23-EPI-26-Deoxyactein and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature and patent landscape reveals a significant gap in the research and development of synthetic analogs of 23-EPI-26-Deoxyactein. At present, there are no publicly available studies detailing the synthesis, experimental testing, or comparative efficacy of synthetic derivatives of this naturally occurring triterpenoid glycoside.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a clear overview of the existing knowledge on this compound and highlights the unexplored territory of its synthetic analogs. While a direct comparison is not feasible due to the absence of data on synthetic counterparts, this document summarizes the known biological activities and experimental data for the natural compound, offering a foundation for future research in this area.

This compound: A Profile of the Natural Compound

This compound is a prominent cycloartane triterpenoid glycoside isolated from the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh. It is often used as a marker compound for the standardization of black cohosh extracts.

Known Biological Activities

Preclinical studies have investigated this compound for a range of biological effects, primarily focusing on its anti-inflammatory and metabolic properties.

Table 1: Summary of Investigated Biological Activities of this compound

Biological ActivityModel SystemKey Findings
Anti-inflammatory Brain microglial cellsSuppresses cytokine-induced nitric oxide production.[1][2]
Anti-obesity 3T3-L1 preadipocytes and C57BL/6 miceInhibits adipogenesis and ameliorates diet-induced obesity.[3]
Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments on this compound are outlined below.

In Vitro Anti-inflammatory Assay

  • Cell Line: Murine brain microglial cells (e.g., BV-2).

  • Treatment: Cells are pre-treated with varying concentrations of this compound before stimulation with a pro-inflammatory agent such as lipopolysaccharide (LPS) or interferon-gamma (IFNγ).

  • Endpoint: Measurement of nitric oxide (NO) production in the cell culture supernatant using the Griess reagent.

  • Mechanism of Action Analysis: Quantitative real-time PCR (qRT-PCR) to assess the mRNA expression levels of inducible nitric oxide synthase (iNOS).

In Vivo Anti-obesity Study

  • Animal Model: Male C57BL/6 mice.

  • Diet: High-fat diet (HFD) to induce obesity.

  • Treatment Groups:

    • Control group (HFD only)

    • Positive control group (e.g., an established anti-obesity drug)

    • Experimental groups (HFD supplemented with different doses of this compound)

  • Parameters Measured: Body weight, fat mass, liver weight, insulin resistance (glucose and insulin tolerance tests), and serum lipoprotein levels.

  • Mechanism of Action Analysis: Western blotting and qRT-PCR on adipose and liver tissues to evaluate the expression of key proteins and genes involved in adipogenesis and lipolysis, such as those in the AMPK signaling pathway.[3]

The Uncharted Territory: Synthetic Analogs

Despite the documented biological activities of this compound, a thorough search of scientific databases and patent libraries reveals a lack of research on the synthesis and evaluation of its analogs. This presents a significant opportunity for medicinal chemists and pharmacologists. The development of synthetic analogs could lead to:

  • Improved Potency and Efficacy: Modification of the core structure could enhance the desired biological activity.

  • Enhanced Pharmacokinetic Properties: Synthesis could address potential liabilities of the natural product, such as metabolic instability or poor bioavailability.

  • Novel Mechanisms of Action: Structural modifications may lead to compounds with different or expanded biological targets.

  • Intellectual Property: Novel synthetic analogs offer the potential for patent protection.

Future Directions and a Call for Research

The synthesis of this compound analogs is a promising yet unexplored field. A logical starting point for such research would be structure-activity relationship (SAR) studies. A hypothetical workflow for such a research program is outlined below.

G cluster_0 Drug Discovery and Development Workflow A Isolation and Characterization of This compound B Synthesis of a Library of Analogs (e.g., modification of glycosyl moiety, aglycone core) A->B C In Vitro Screening for Biological Activity (e.g., anti-inflammatory, anti-obesity assays) B->C D Identification of Lead Compounds C->D E In Vivo Efficacy and Toxicity Studies D->E F Pharmacokinetic Profiling (ADME) D->F G Lead Optimization E->G F->G

Caption: A proposed workflow for the discovery and development of this compound analogs.

References

Independent Verification of 23-EPI-26-Deoxyactein's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 23-EPI-26-Deoxyactein with alternative compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Anti-Cancer Bioactivity: Comparison with Doxorubicin

This compound, a triterpene glycoside isolated from Actaea racemosa (black cohosh), has demonstrated growth inhibitory activity against human breast cancer cells. This section compares its in vitro efficacy against the MCF-7 breast cancer cell line with that of Doxorubicin, a commonly used chemotherapeutic agent.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its related compounds against the MCF-7 human breast cancer cell line. For comparison, a range of IC50 values for the standard chemotherapeutic drug Doxorubicin, obtained from various studies, is also presented. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7Not explicitly stated in the provided text, but its activity is noted.Einbond et al., 2004
ActeinMCF-7~15 µM (estimated from 10 µg/ml)Einbond et al., 2004
Cimiracemoside AMCF-7> 15 µM (less active than actein)Einbond et al., 2004
Doxorubicin (Reference) MCF-7 0.68 - 8.31 µM Various sources[1][2][3][4]

Note: The IC50 value for this compound on MCF-7 cells was not explicitly provided in the searched articles in a comparable format. The study by Einbond et al. (2004) indicates that it does inhibit the growth of MCF-7 cells and induces G1 cell cycle arrest, alongside actein and cimiracemoside A.[5]

Experimental Protocol: MTT Assay for Cell Viability

The viability of MCF-7 cells upon treatment with this compound and comparator compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, other test compounds, or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: Cell Cycle Arrest in MCF-7 Cells

This compound and related triterpene glycosides have been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells. This is a critical mechanism for inhibiting cancer cell proliferation.

G1_Cell_Cycle_Arrest This compound This compound p21 (CDK inhibitor) p21 (CDK inhibitor) This compound->p21 (CDK inhibitor) Upregulates Cyclin D1/CDK4 complex Cyclin D1/CDK4 complex p21 (CDK inhibitor)->Cyclin D1/CDK4 complex Inhibits Rb phosphorylation Rb phosphorylation Cyclin D1/CDK4 complex->Rb phosphorylation Promotes E2F release E2F release Rb phosphorylation->E2F release Promotes G1/S transition G1/S transition E2F release->G1/S transition Promotes

Caption: G1 phase cell cycle arrest induced by this compound.

Anti-Inflammatory Bioactivity: Comparison with Indomethacin

This compound has been identified as an active principle in black cohosh extracts responsible for anti-inflammatory effects, specifically through the inhibition of nitric oxide (NO) production by reducing the expression of inducible nitric oxide synthase (iNOS).

Quantitative Data Summary

Direct comparative IC50 values for iNOS inhibition by this compound and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin were not found in the same study. However, data from separate studies on RAW 264.7 macrophages are presented below for a general comparison.

CompoundCell LineIC50 (µM) for NO InhibitionReference
This compoundRAW 264.7Not explicitly determined.Schmid et al., 2009[1]
Indomethacin (Reference) RAW 264.7 ~56.8 µM Srisupa et al., 2012[6][7]

Note: While a specific IC50 for this compound on iNOS inhibition is not provided, the study by Schmid et al. (2009) identifies it as an active component in black cohosh extracts that inhibit NO production in a concentration-dependent manner by reducing iNOS expression.[1]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is commonly measured using the Griess assay.

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of this compound or a reference inhibitor (e.g., Indomethacin) for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured. This involves mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The formation of a purple azo dye is measured colorimetrically at approximately 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a standard curve of sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated wells to that in LPS-stimulated wells without any inhibitor.

Signaling Pathway: iNOS Expression and NF-κB

The expression of iNOS is primarily regulated by the transcription factor NF-κB. Interestingly, studies on black cohosh extracts, where this compound is an active component, suggest that the inhibition of iNOS expression occurs without affecting the nuclear translocation of the p65 subunit of NF-κB.[1] This points towards a mechanism that may act downstream of p65 translocation or through an alternative pathway.

iNOS_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-p65/p50 IκB-p65/p50 IKK->IκB-p65/p50 Degradation of IκB IκB->IκB-p65/p50 p65/p50 p65/p50 p65/p50->IκB-p65/p50 p65/p50_n p65/p50 p65/p50->p65/p50_n Translocation iNOS gene iNOS gene p65/p50_n->iNOS gene Activates transcription iNOS mRNA iNOS mRNA iNOS gene->iNOS mRNA iNOS protein iNOS protein iNOS mRNA->iNOS protein Translation NO NO iNOS protein->NO Produces This compound This compound This compound->iNOS mRNA Reduces expression Experimental_Workflow cluster_0 In Vitro Bioactivity Assessment cluster_1 Endpoint Assays cluster_2 Data Analysis and Interpretation A Compound Preparation (this compound & Comparators) C Treatment of Cells A->C B Cell Culture (e.g., MCF-7, RAW 264.7) B->C D Cell Viability Assay (e.g., MTT) C->D E NO Production Assay (e.g., Griess Assay) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Protein Expression Analysis (Western Blot for iNOS, p65) C->G H IC50 Determination D->H E->H J Comparative Efficacy Assessment F->J G->J H->J I Statistical Analysis I->J

References

comparing in vitro and in vivo results for 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of In Vitro and In Vivo Studies on 23-EPI-26-Deoxyactein

Introduction

This compound, a prominent triterpene glycoside isolated from Actaea racemosa (black cohosh), has garnered significant interest for its potential therapeutic applications. This guide provides a comparative overview of the existing in vitro and in vivo research on this compound, offering insights for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a clear comparison of experimental conditions and observed outcomes.

Table 1: In Vitro Efficacy of this compound
Cell LineConcentrationExperimentKey ResultsReference
BV-2 (microglial cells)30 μg/mlNitric Oxide (NO) Production AssaySuppressed IFNγ-induced NO production[1]
RAW 264.7 (macrophages)30 μg/mlNitric Oxide (NO) Production AssaySuppressed IFNγ-induced NO production by up to 23 ± 7%[1]
3T3-L1 (preadipocytes)10 μMAdipogenesis Assay (Oil Red O staining)Inhibited adipogenesis[2]
3T3-L1 (preadipocytes)10 μMGene Expression Analysis (RT-PCR)Down-regulated the expression of C/ebpα, C/ebpβ, and Pparγ[2]
Human HepatocytesNot specifiedMetabolism Assay (LC-MS)No phase I or phase II metabolism detected[3]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
Animal Model/SubjectDosageStudy TypeKey ResultsReference
C57BL/6 Mice5 mg/kg/dDiet-Induced Obesity ModelSignificantly lowered body weight gain, fat mass, and liver weight; Reduced insulin resistance and serum lipoprotein levels[2]
C57BL/6 Mice5 mg/kg/dMechanism of Action StudyPromoted adipocyte lipolysis through activating the AMPK signaling and SIRT1-FOXO1 pathway[2]
Healthy Menopausal Women1.4, 2.8, and 5.6 mg single dosesPharmacokinetic StudyHalf-life of approximately 2 hours; Maximum concentration and AUC increased proportionately with dosage; Less than 0.01% recovered in urine[3][4]

Experimental Protocols

In Vitro Methodology: Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce nitric oxide (NO) production.

  • Quantification of Nitric Oxide: After 24 hours of stimulation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the stimulated control group.

In Vivo Methodology: Diet-Induced Obesity in C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice, 5 weeks old, are used for the study.

  • Diet Groups: The mice are divided into several groups: low-fat diet (LFD), high-fat diet (HFD), HFD with a positive control drug (e.g., 10 mg/kg/d luteolin), and HFD with different doses of this compound (e.g., 1 mg/kg/d and 5 mg/kg/d).

  • Treatment Period: The respective diets and treatments are administered for 12 weeks.

  • Metabolic Assessments: Glucose and insulin tolerance tests are performed at a specified week (e.g., week 17).

  • Histological Analysis: At the end of the study, adipose tissue and liver are collected, fixed, and stained with hematoxylin and eosin to visualize lipid deposition.

  • Gene and Protein Expression Analysis: Real-time PCR and Western blot analysis are performed on tissue samples to assess the mRNA and protein levels of genes involved in adipogenesis, lipogenesis, and lipolysis, as well as key components of the AMPK and SIRT1-FOXO1 signaling pathways.

  • Data Analysis: Body weight, fat mass, liver weight, and biochemical parameters are compared between the different diet and treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathway modulated by this compound and a generalized workflow for its in vitro and in vivo evaluation.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Cell Lines (e.g., 3T3-L1, BV-2, RAW 264.7) Treatment This compound Treatment Cell_Lines->Treatment Assays Biochemical Assays (e.g., Adipogenesis, NO Production) Treatment->Assays Molecular_Analysis Molecular Analysis (e.g., RT-PCR, Western Blot) Treatment->Molecular_Analysis In_Vitro_Results In Vitro Results (e.g., Inhibition of Adipogenesis, Suppression of NO) Assays->In_Vitro_Results Molecular_Analysis->In_Vitro_Results In_Vivo_Results In Vivo Results (e.g., Reduced Obesity, Improved Insulin Sensitivity) In_Vitro_Results->In_Vivo_Results Correlation & Validation Animal_Models Animal Models (e.g., C57BL/6 Mice) Administration This compound Administration Animal_Models->Administration Physiological_Measurements Physiological Measurements (e.g., Body Weight, Glucose Tolerance) Administration->Physiological_Measurements Tissue_Analysis Tissue Analysis (e.g., Histology, Gene Expression) Administration->Tissue_Analysis Physiological_Measurements->In_Vivo_Results Tissue_Analysis->In_Vivo_Results

Caption: Comparative workflow of in vitro and in vivo studies.

G DA This compound AMPK AMPK Activation DA->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 Deacetylation Lipolysis Adipocyte Lipolysis FOXO1->Lipolysis Promotes Anti_Obesity Amelioration of Diet-Induced Obesity Lipolysis->Anti_Obesity

Caption: Proposed signaling pathway for anti-obesity effects.

Discussion and Conclusion

The available data indicate a consistent anti-inflammatory and anti-adipogenic effect of this compound in in vitro models. These findings are corroborated by in vivo studies demonstrating its potential to ameliorate diet-induced obesity and associated metabolic dysfunctions in mice. The mechanism for its anti-obesity effects appears to be mediated, at least in part, through the activation of the AMPK/SIRT1-FOXO1 signaling pathway, leading to enhanced adipocyte lipolysis.

Pharmacokinetic studies in humans reveal that this compound has a relatively short half-life and is not extensively metabolized, suggesting that the parent compound is likely responsible for the observed biological activities. However, its low recovery in urine and potential degradation in the stomach are important considerations for its therapeutic development.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Essential Safety and Logistical Information

This document provides comprehensive guidance on the proper disposal, safe handling, and relevant biological context of 23-EPI-26-Deoxyactein. The following procedures and information are designed to ensure laboratory safety and operational integrity.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. Key quantitative data are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₃₇H₅₆O₁₀[1][2][3]
Molecular Weight ~660.8 g/mol [2][4]
Appearance Crystalline solid, Powder[1][5]
Solubility Soluble in Water, DMSO, Pyridine, Methanol, Ethanol[1][5]
Purity ≥95%[1]
Storage Class Code 11 (Combustible Solids)[3][6]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[3][6]

Proper Disposal Procedures

The disposal of this compound must be conducted with strict adherence to safety protocols and regulatory requirements, primarily due to its classification as a combustible solid and its high water hazard class (WGK 3). The following step-by-step guide outlines the recommended disposal procedure.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid.

    • Label the container as "Hazardous Waste: this compound, Combustible Solid, Water Hazard Class 3."

  • Liquid Waste:

    • For solutions of this compound, collect the liquid waste in a separate, sealed, and clearly labeled hazardous waste container.

    • The label should specify the solvent used and the approximate concentration of this compound.

Step 3: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before regular disposal:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol or methanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.

  • Final Disposal of Container: After triple rinsing, the container can typically be disposed of through the laboratory's regular glass or plastic recycling stream. Deface the original label before disposal.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the storage area complies with institutional guidelines for hazardous waste accumulation.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash under any circumstances.

Experimental Protocol: 3T3-L1 Preadipocyte Differentiation Assay

Given the known effects of this compound on adipogenesis, a common experimental context for its study is the 3T3-L1 preadipocyte differentiation assay. The following is a representative protocol.

Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes to study the effects of this compound on adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% bovine calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in multi-well plates at a density that allows them to reach confluence.

  • Induction of Differentiation (Day 0):

    • Two days after the cells have reached confluence, replace the Growth Medium with Differentiation Medium.

    • Differentiation Medium consists of DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • At this stage, treat the designated wells with various concentrations of this compound or a vehicle control.

  • Maturation Phase (Day 2 onwards):

    • After 48 hours, replace the Differentiation Medium with Insulin Medium (DMEM with 10% FBS and 10 µg/mL insulin).

    • Continue to treat the cells with this compound or vehicle control.

  • Maintenance Phase (Day 4 onwards):

    • After another 48 hours, replace the Insulin Medium with Maintenance Medium (DMEM with 10% FBS).

    • Replenish the Maintenance Medium, including the respective treatments, every two days.

  • Assessment of Differentiation (Day 8-10):

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed by day 8-10.

    • To visualize the lipid droplets, wash the cells with PBS and fix them with 10% formalin.

    • Stain the fixed cells with Oil Red O solution, which stains neutral lipids red.

    • Quantify the staining by extracting the dye and measuring its absorbance.

Signaling Pathway

This compound has been shown to exert some of its metabolic effects by modulating the AMPK/SIRT1/FOXO1 signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and stress resistance.

AMPK_SIRT1_FOXO1_Pathway 23_EPI_26_Deoxyactein This compound AMPK AMPK 23_EPI_26_Deoxyactein->AMPK SIRT1 SIRT1 AMPK->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates Adipocyte_Lipolysis Adipocyte Lipolysis FOXO1->Adipocyte_Lipolysis Promotes

Caption: Activation of the AMPK/SIRT1/FOXO1 signaling pathway by this compound.

References

Personal protective equipment for handling 23-EPI-26-Deoxyactein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, operational, and disposal guidance for handling 23-EPI-26-Deoxyactein in a laboratory setting. The information is compiled from supplier data and general safety protocols for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on the known properties and classifications.

Chemical and Safety Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
Synonyms 27-Deoxyactein
Physical Form Crystalline solid, Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, and Water.
Storage Temperature 2-8°C

Table 2: Safety and Hazard Classification

ClassificationDescription
Storage Class Code 11 - Combustible Solids
Water Hazard Class (WGK) 3 - Severely hazardous to water (German Classification)[1][2][3][4]

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a conservative approach to PPE is recommended. The following table outlines the minimum required PPE for handling this compound, particularly in its powdered form.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be appropriate for larger quantities.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves are recommended. Consider double-gloving.Prevents skin contact. Proper glove removal technique is crucial to avoid contamination.
Body Protection Flame-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.Protects against skin contact and in case of a fire involving this combustible solid.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection If handling outside of a chemical fume hood or glove box, respiratory protection may be required. A respiratory protection analysis should be performed by a qualified safety professional.Minimizes inhalation of the powdered substance.

Operational Plan: Handling and Disposal

3.1. Engineering Controls and Safe Handling

  • Ventilation: Whenever possible, handle this compound in a certified chemical fume hood or a glove box to minimize inhalation exposure and contain any dust.[5]

  • Ignition Sources: Keep the handling area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[6][7][8]

  • Electrostatic Charge: Prevent the build-up of electrostatic charge by using appropriate grounding techniques, especially when transferring large quantities of the powder.

  • Dust Formation: Minimize the generation of dust when handling the solid.[5][6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the work area (chemical fume hood or glove box) is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily available.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or glove box.

    • Use appropriate tools (e.g., spatulas) to handle the solid.

  • Dissolving:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile and flammable, ensure proper ventilation and absence of ignition sources.

  • Storage:

    • Store this compound in a tightly sealed container at the recommended temperature of 2-8°C.

    • Store away from incompatible materials, particularly strong oxidizing agents.

3.3. Disposal Plan

  • Waste Classification: Due to its WGK 3 classification, this compound and any materials contaminated with it are considered hazardous waste.[9]

  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed container for hazardous waste.

    • Contaminated materials such as gloves, weighing papers, and pipette tips must also be disposed of as hazardous waste.

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain due to its severe hazard to aquatic life.

  • Empty Containers:

    • Empty containers must be triple-rinsed with an appropriate solvent.[10]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[9][10]

    • After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[10]

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Visualizations

4.1. Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, for safely handling this compound.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: NIOSH Hierarchy of Controls for Hazard Mitigation.

4.2. Experimental Workflow

This diagram outlines the general workflow for handling this compound in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experiment cluster_disposal Disposal arrow arrow Receive Receive & Log Store Store at 2-8°C Receive->Store Weigh Weigh Powder Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment SolidWaste Solid Hazardous Waste Experiment->SolidWaste LiquidWaste Liquid Hazardous Waste Experiment->LiquidWaste Decontaminate Decontaminate Glassware Experiment->Decontaminate

Caption: General Laboratory Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
23-EPI-26-Deoxyactein
Reactant of Route 2
Reactant of Route 2
23-EPI-26-Deoxyactein

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.